KC02
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C22H41NO3 |
|---|---|
Molecular Weight |
367.57 |
Synonyms |
6-(2-oxo-4-tridecyloxetan-3-yl)hexanamide |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the α-Alkylidene-β-lactone Probe KC02
For Researchers, Scientists, and Drug Development Professionals
Introduction
KC02 is a synthetic α-alkylidene-β-lactone that serves as a critical tool in the study of lipid metabolism and signaling. Specifically, it was developed as an inactive control probe for its structural analog, KC01, a potent and selective inhibitor of the serine hydrolase ABHD16A (α/β-hydrolase domain-containing protein 16A). The interplay between ABHD16A and another hydrolase, ABHD12, is crucial for the regulation of lysophosphatidylserine (lyso-PS), a class of signaling lipids implicated in various immunological and neurological processes. This guide provides a comprehensive overview of the structure, properties, and experimental applications of this compound.
Chemical Structure and Properties
Table 1: Physicochemical and Biological Properties of this compound
| Property | Value | Reference |
| Chemical Class | α-Alkylidene-β-lactone | [1] |
| Isomeric Form | 4:1 mixture of Z/E isomers | [1] |
| Target Enzyme (as control) | ABHD16A (human and mouse) | [1] |
| IC50 for ABHD16A | > 10 µM | [1] |
| Off-Target Activity (at 1 µM) | ABHD11 (94% inhibition), LYPLA1 (63% inhibition) | [1] |
| Effect on Cellular Lyso-PS | No significant change | [1] |
| Effect on Secreted Lyso-PS | No significant change | [1] |
Mechanism of Action and Biological Role
This compound was designed to be an inactive control for KC01. While KC01 potently and selectively inhibits ABHD16A, this compound exhibits minimal inhibitory activity against this enzyme, with an IC50 value greater than 10 µM.[1] This lack of activity against ABHD16A makes it an ideal negative control in experiments designed to elucidate the function of this enzyme.
Interestingly, while inactive against its intended control target, this compound does exhibit off-target activity. An activity-based protein profiling using stable isotope labeling with amino acids in cell culture (ABPP-SILAC) revealed that at a concentration of 1 µM, this compound inhibits two other serine hydrolases: ABHD11 (by 94%) and LYPLA1 (by 63%).[1] This highlights the importance of using such control probes to distinguish on-target from off-target effects of active compounds like KC01.
The primary application of this compound is in the study of the ABHD16A-ABHD12 axis in regulating lyso-PS metabolism. ABHD16A is a key enzyme responsible for the production of lyso-PS from phosphatidylserine (PS). ABHD12, on the other hand, is a major lyso-PS lipase, responsible for its degradation. The coordinated action of these two enzymes maintains the cellular homeostasis of lyso-PS. By using KC01 to inhibit ABHD16A and this compound as a negative control, researchers can specifically probe the consequences of reduced lyso-PS production.
Signaling Pathway
The signaling pathway in which this compound is utilized as a control probe involves the metabolism of lysophosphatidylserine. This pathway is critical for maintaining cellular lipid homeostasis and is implicated in various physiological and pathological processes.
Caption: The ABHD16A-ABHD12 signaling pathway for lyso-PS metabolism and the points of intervention by KC01 and this compound.
Experimental Protocols
This compound is primarily used in conjunction with KC01 in a variety of experimental settings to ensure that the observed biological effects are due to the specific inhibition of ABHD16A.
Synthesis of this compound
A detailed, step-by-step synthesis protocol for this compound is not publicly available. However, it is described as a structural analogue of KC01, which is an α-alkylidene-β-lactone. The synthesis of such compounds generally involves the reaction of an appropriate aldehyde or ketone with a β-lactone precursor. The synthesis of this compound results in a 4:1 mixture of Z/E isomers, which is used directly in experiments without further separation.[1]
Competitive Activity-Based Protein Profiling (ABPP)
Competitive ABPP is used to assess the potency and selectivity of inhibitors against their target enzymes in a complex proteome.
Caption: A generalized workflow for competitive activity-based protein profiling (ABPP).
Methodology:
-
Proteome Preparation: Prepare lysates from cells or tissues of interest.
-
Inhibitor Incubation: Pre-incubate the proteome with varying concentrations of KC01 or this compound for a defined period (e.g., 30 minutes at 37°C).
-
Probe Labeling: Add a broad-spectrum serine hydrolase activity-based probe (e.g., FP-rhodamine) to the mixture and incubate.
-
SDS-PAGE and Imaging: Separate the proteins by SDS-PAGE and visualize the labeled enzymes using an in-gel fluorescence scanner.
-
Analysis: The intensity of the fluorescent band corresponding to ABHD16A will decrease with increasing concentrations of an effective inhibitor (KC01). In contrast, incubation with this compound should show no significant decrease in the fluorescence of the ABHD16A band.
PS Lipase Activity Assay
This assay directly measures the enzymatic activity of ABHD16A by quantifying the production of lyso-PS from a PS substrate.
Methodology:
-
Reaction Setup: Prepare a reaction mixture containing a suitable buffer, a phosphatidylserine substrate, and the proteome sample.
-
Inhibitor Treatment: Add KC01 or this compound at desired concentrations to the reaction mixture.
-
Enzymatic Reaction: Initiate the reaction and incubate at 37°C for a specific time.
-
Lipid Extraction: Stop the reaction and extract the lipids from the mixture.
-
LC-MS Analysis: Quantify the amount of lyso-PS produced using liquid chromatography-mass spectrometry (LC-MS). The activity of PS lipase is determined by the rate of lyso-PS formation. Inhibition by KC01 will result in a dose-dependent decrease in lyso-PS production, while this compound will have a negligible effect.
LC-MS Based Lipid Profiling
This technique is used to measure the levels of various lipid species, including lyso-PS, in cells or tissues after treatment with KC01 or this compound.
Methodology:
-
Cell Culture and Treatment: Culture cells (e.g., COLO205) and treat them with DMSO (vehicle), KC01, or this compound for a specified duration (e.g., 4 hours).
-
Lipid Extraction: Harvest the cells and the culture medium separately and perform lipid extraction.
-
LC-MS Analysis: Analyze the lipid extracts by LC-MS to identify and quantify different lipid species, particularly the various forms of lyso-PS.
-
Data Analysis: Compare the lipid profiles of cells treated with KC01 and this compound to the vehicle control. Treatment with KC01 is expected to cause a significant reduction in cellular and secreted lyso-PS levels, while this compound-treated cells should show no significant difference from the control.[1]
Conclusion
This compound is an indispensable tool for the specific investigation of the ABHD16A enzyme and its role in lyso-PS metabolism. Its characterization as an inactive control probe, despite having some off-target activities, allows for rigorous validation of the on-target effects of its active counterpart, KC01. The use of this compound in conjunction with modern analytical techniques like ABPP and LC-MS-based lipidomics provides a robust framework for dissecting the complex roles of lyso-PS signaling in health and disease, offering potential avenues for the development of novel therapeutics for immunological and neurological disorders.
References
KC02 as a Negative Control for ABHD16A: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abhydrolase domain containing 16A (ABHD16A) is a serine hydrolase that plays a critical role in lipid metabolism, specifically in the conversion of phosphatidylserine (PS) to the signaling lipid lysophosphatidylserine (lyso-PS).[1][2][3][4][5] Dysregulation of the ABHD16A/ABHD12 pathway, which governs lyso-PS levels, has been implicated in neuroinflammatory and immunological disorders.[1][2] This has made ABHD16A a compelling target for therapeutic intervention. The development of potent and selective inhibitors is crucial for elucidating the physiological and pathophysiological roles of ABHD16A and for validating it as a drug target.
KC01 has been identified as a potent inhibitor of ABHD16A. To rigorously assess the on-target effects of KC01 and distinguish them from any potential off-target or non-specific effects, a structurally similar but biologically inactive control is indispensable. KC02 was developed as this essential negative control. This technical guide provides a comprehensive overview of the use of this compound as a negative control for ABHD16A, including comparative inhibitory data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.
Data Presentation: Comparative Inhibitory Activity of KC01 and this compound
The efficacy of this compound as a negative control is demonstrated by its minimal inhibition of ABHD16A compared to the potent inhibition by KC01. The following tables summarize the quantitative data from competitive activity-based protein profiling (ABPP) and phosphatidylserine (PS) lipase activity assays.
Table 1: Inhibition of ABHD16A by KC01 and this compound
| Compound | Target | Assay Type | IC50 Value |
| KC01 | Human ABHD16A | Competitive ABPP | ~0.2-0.5 µM |
| This compound | Human ABHD16A | Competitive ABPP | > 10 µM |
| KC01 | Human ABHD16A | PS Lipase Activity Assay | 90 ± 20 nM |
| This compound | Human ABHD16A | PS Lipase Activity Assay | > 10 µM |
| KC01 | Mouse ABHD16A | Competitive ABPP | ~0.2-0.5 µM |
| This compound | Mouse ABHD16A | Competitive ABPP | > 10 µM |
| KC01 | Mouse ABHD16A | PS Lipase Activity Assay | 520 ± 70 nM |
| This compound | Mouse ABHD16A | PS Lipase Activity Assay | > 10 µM |
Table 2: Selectivity Profile of KC01 and this compound against a Panel of Serine Hydrolases (in situ, 1 µM)
| Enzyme | KC01 (% Inhibition) | This compound (% Inhibition) |
| ABHD16A | 98% | < 30% |
| ABHD2 | 94% | Not Reported |
| ABHD11 | Not Reported | 94% |
| LYPLA1 | Not Reported | 63% |
| ABHD3 | Partial (50-80%) | Not Inhibited |
| ABHD13 | Partial (50-80%) | Not Inhibited |
Signaling Pathway
The diagram below illustrates the role of ABHD16A in the phosphatidylserine metabolic pathway and the mechanism of its inhibition by KC01, for which this compound serves as a negative control.
Caption: ABHD16A signaling pathway and points of intervention.
Experimental Protocols
Competitive Activity-Based Protein Profiling (ABPP)
This protocol is for assessing the potency and selectivity of inhibitors against ABHD16A in a complex proteome.
Materials:
-
HEK293T cells overexpressing ABHD16A (or other relevant cell lines/tissues)
-
Lysis buffer (e.g., PBS with 0.1% Triton X-100)
-
KC01 and this compound stock solutions (in DMSO)
-
Broad-spectrum serine hydrolase probe (e.g., FP-Rhodamine)
-
SDS-PAGE gels and running buffer
-
Fluorescence gel scanner
Procedure:
-
Proteome Preparation: Harvest and lyse cells expressing ABHD16A. Determine protein concentration using a standard method (e.g., BCA assay).
-
Inhibitor Incubation: Aliquot the proteome and treat with varying concentrations of KC01 or this compound (or vehicle control, DMSO) for 30 minutes at 37°C.
-
Probe Labeling: Add the FP-Rhodamine probe to each sample at a final concentration of 1-2 µM and incubate for another 30 minutes at 37°C.
-
SDS-PAGE: Quench the labeling reaction by adding 4x SDS-PAGE loading buffer. Separate the proteins by SDS-PAGE.
-
Visualization: Scan the gel using a fluorescence scanner to visualize the labeled serine hydrolases. The band corresponding to ABHD16A should show a dose-dependent decrease in fluorescence intensity in the KC01-treated samples, while the this compound-treated samples should show no significant change compared to the vehicle control.
Caption: Competitive ABPP experimental workflow.
Phosphatidylserine (PS) Lipase Activity Assay
This fluorometric assay quantifies the enzymatic activity of ABHD16A by measuring the product of PS hydrolysis.
Materials:
-
Membrane fraction of cells expressing ABHD16A
-
Phosphatidylserine (PS) substrate
-
Assay buffer (e.g., Tris-HCl, pH 7.4)
-
KC01 and this compound stock solutions (in DMSO)
-
Commercially available phosphatidylserine assay kit (e.g., Sigma-Aldrich MAK371 or similar) containing a lipase, developer, and probe.[6]
-
96-well black plates
-
Fluorometric plate reader
Procedure:
-
Prepare Reagents: Prepare assay reagents according to the kit manufacturer's instructions.
-
Inhibitor Pre-incubation: In a 96-well plate, pre-incubate the ABHD16A-containing membrane fraction with varying concentrations of KC01 or this compound for 30 minutes at 37°C.
-
Initiate Reaction: Add the PS substrate to each well to start the enzymatic reaction.
-
Develop Signal: After a defined incubation period (e.g., 60 minutes at 37°C), add the developer and probe mixture from the assay kit. This mixture will react with the product of PS hydrolysis to generate a fluorescent signal.
-
Measure Fluorescence: Incubate for the time specified in the kit protocol (e.g., 60 minutes at 37°C), protected from light. Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 538/587 nm).
-
Data Analysis: Calculate the percentage of ABHD16A activity relative to the vehicle control for each inhibitor concentration. Plot the data to determine IC50 values.
Caption: PS lipase activity assay workflow.
LC-MS Based Lipid Profiling
This protocol is for quantifying changes in cellular lyso-PS levels following treatment with KC01 or this compound.
Materials:
-
Cell culture medium and supplements
-
KC01 and this compound stock solutions (in DMSO)
-
Solvents for lipid extraction (e.g., chloroform, methanol, water)
-
Internal standards for lyso-PS
-
Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Cell Treatment: Culture cells (e.g., COLO205) and treat with KC01, this compound (e.g., 1 µM), or vehicle (DMSO) for a specified time (e.g., 4 hours).
-
Lipid Extraction: Harvest the cells and perform a lipid extraction using a standard method (e.g., Bligh-Dyer). Spike the samples with internal standards for lyso-PS to enable accurate quantification.
-
LC-MS Analysis: Analyze the lipid extracts using a suitable LC-MS method. Use a column and gradient optimized for the separation of lysophospholipids. The mass spectrometer should be operated in a mode that allows for the sensitive and specific detection of the target lyso-PS species.
-
Data Analysis: Integrate the peak areas for the endogenous lyso-PS species and the internal standards. Normalize the endogenous lyso-PS levels to the internal standards and the total protein or lipid content. Compare the lyso-PS levels in the KC01 and this compound-treated samples to the vehicle control. A significant reduction in lyso-PS should be observed in the KC01-treated samples, with no significant change in the this compound-treated samples.
Conclusion
This compound serves as a critical and validated negative control for studying the function of ABHD16A with the inhibitor KC01. Its structural similarity to KC01, combined with its profound lack of inhibitory activity against ABHD16A, allows researchers to confidently attribute the biochemical and cellular effects of KC01 to the specific inhibition of ABHD16A. The use of this active/inactive pair is essential for rigorous target validation and for advancing our understanding of the role of ABHD16A in health and disease.
References
- 1. Immunomodulatory lysophosphatidylserines are regulated by ABHD16A and ABHD12 interplay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mapping the neuroanatomy of ABHD16A–ABHD12 & lysophosphatidylserines provides new insights into the pathophysiology of the human neurological disorder PHARC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uniprot.org [uniprot.org]
- 4. ABHD16A | Abcam [abcam.com]
- 5. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
The Synthesis and Characterization of KC02: An Inactive Control Probe for ABHD16A Research
A Technical Guide for Researchers in Drug Development and Chemical Biology
This guide provides an in-depth overview of the synthesis and characterization of KC02, a crucial tool for studying the α/β-hydrolase domain containing 16A (ABHD16A), a key enzyme in lipid metabolism. This compound serves as an inactive control probe, designed to be structurally similar to the potent ABHD16A inhibitor, KC01, but lacking its inhibitory activity. This pairing of active and inactive probes allows for rigorous investigation into the biological roles of ABHD16A.
Introduction to this compound
This compound, with the chemical name 6Z-[2-oxo-4-(2-phenylethyl)-3-oxetanylidene], hexanamide, is a vital chemical probe in the study of lysophosphatidylserines (lyso-PSs), a class of signaling lipids involved in immunological and neurological processes. The enzyme ABHD16A is a phosphatidylserine (PS) lipase that generates lyso-PS. To elucidate the specific functions of ABHD16A, researchers utilize KC01, a potent inhibitor. This compound was developed as a negative control for these studies, allowing researchers to distinguish the effects of ABHD16A inhibition from other, off-target effects of the chemical probe.[1]
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value |
| Chemical Name | 6Z-[2-oxo-4-(2-phenylethyl)-3-oxetanylidene], hexanamide |
| CAS Number | 16465-60-9 |
| Molecular Formula | C₁₇H₂₁NO₃ |
| Molecular Weight | 287.4 g/mol |
| Appearance | Not specified in literature |
| Solubility | Soluble in organic solvents such as ethanol, DMSO, and dimethyl formamide. |
Synthesis of this compound
The synthesis of this compound is achieved through a multi-step process, yielding a 4:1 mixture of Z:E isomers. While the detailed, step-by-step reaction conditions and purification methods are often found in the supplementary materials of the primary research article, the general approach involves the construction of the core α-alkylidene-β-lactone structure.
Experimental Protocol for the Synthesis of α-alkylidene-β-lactones (General Procedure)
The synthesis of the α-alkylidene-β-lactone scaffold, central to both KC01 and this compound, typically involves the following key transformations. It is important to consult the supplementary information of Kamat et al., 2015 for precise, step-by-step instructions.
-
Aldehyde Synthesis: The synthesis begins with the preparation of the requisite aldehyde precursor.
-
Reformatsky Reaction: A Reformatsky reaction is then employed, reacting the aldehyde with an α-bromo ester in the presence of a metal, such as zinc, to form a β-hydroxy ester.
-
Lactonization: The resulting β-hydroxy ester is then subjected to lactonization to form the β-lactone ring.
-
Wittig Reaction: An olefination reaction, such as a Wittig reaction, is used to introduce the exocyclic double bond, forming the α-alkylidene-β-lactone core.
-
Final Modification: The final step involves the modification of the side chain to yield the desired amide functionality of this compound.
Due to the synthetic process, this compound is obtained as a mixture of Z and E isomers, which has been noted to be difficult to separate chromatographically. For biological experiments, it is typically used as this isomeric mixture.
Characterization of this compound
The characterization of this compound is crucial to confirm its identity, purity, and lack of inhibitory activity against ABHD16A. The primary methods used are detailed below.
Activity-Based Protein Profiling (ABPP)
Activity-based protein profiling is a powerful chemoproteomic technique used to assess the interaction of small molecules with enzymes in complex biological systems.
Experimental Protocol for Competitive ABPP:
-
Proteome Preparation: The membrane proteome from cells overexpressing ABHD16A (e.g., HEK293T cells) is prepared.
-
Inhibitor Incubation: The proteome is incubated with varying concentrations of this compound for a defined period (e.g., 30 minutes at 37°C).
-
Probe Labeling: A broad-spectrum serine hydrolase activity-based probe, such as fluorophosphonate-rhodamine (FP-rhodamine), is added to the mixture to label the active serine hydrolases.
-
SDS-PAGE and Fluorescence Scanning: The labeled proteins are separated by SDS-PAGE, and the gel is scanned for fluorescence. A lack of decrease in the fluorescence signal corresponding to ABHD16A in the presence of this compound indicates its inactivity.
Liquid Chromatography-Mass Spectrometry (LC-MS) Based Lipid Profiling
To confirm that this compound does not affect the enzymatic activity of ABHD16A in a cellular context, LC-MS is used to measure the levels of lyso-PS.
Experimental Protocol for Cellular Lipid Profiling:
-
Cell Culture and Treatment: A suitable cell line (e.g., COLO205 colon cancer cells) is cultured and treated with this compound or a vehicle control (e.g., DMSO) for a specified time (e.g., 4 hours).
-
Lipid Extraction: The cells are harvested, and lipids are extracted using a standard protocol, such as the Bligh-Dyer method.
-
LC-MS Analysis: The extracted lipids are analyzed by liquid chromatography-mass spectrometry to quantify the levels of various lipid species, including lyso-PS.
-
Data Analysis: The levels of lyso-PS in this compound-treated cells are compared to those in vehicle-treated cells. No significant change in lyso-PS levels is expected, confirming the inactivity of this compound.
Signaling Pathway and Experimental Workflow
The interplay between ABHD16A and another hydrolase, ABHD12, regulates the levels of lyso-PS, which in turn can influence downstream signaling pathways. A simplified diagram of this relationship is presented below.
Caption: Regulation of lyso-PS by ABHD16A and ABHD12 and the role of chemical probes.
The following diagram illustrates a typical experimental workflow for characterizing the activity of this compound.
Caption: Experimental workflow for the characterization of this compound.
Conclusion
This compound is an indispensable tool for the rigorous study of ABHD16A and its role in lyso-PS metabolism. Its structural similarity to the potent inhibitor KC01, combined with its demonstrated lack of inhibitory activity, allows for well-controlled experiments to dissect the specific functions of ABHD16A. The synthetic and characterization protocols outlined in this guide provide a framework for researchers to effectively utilize this compound in their investigations into the complex world of lipid signaling.
References
An In-depth Technical Guide to the Solubility and Stability of Potassium Salts: Addressing the Ambiguity of "KC02"
A Note on Chemical Nomenclature: Initial searches for the compound "KC02" did not yield a recognized chemical entity. It is plausible that this formulation contains a typographical error. This guide will therefore focus on chemically similar and plausible potassium compounds, namely Potassium Formate (KCHO₂) and Potassium Superoxide (KO₂) , with a brief mention of Potassium Carbonate (K₂CO₃) . The significant differences in the properties of these compounds underscore the critical importance of precise chemical formulas in scientific and developmental work.
Potassium Formate (KCHO₂)
Potassium formate is the potassium salt of formic acid. It is a white, hygroscopic solid with numerous applications, including as a deicing agent and in the oil and gas industry as a component of high-density brines for drilling and heat transfer.[1][2][3]
Solubility of Potassium Formate
Potassium formate exhibits very high solubility in water, a key property for its industrial applications.
Table 1: Solubility of Potassium Formate in Water at Various Temperatures
| Temperature (°C) | Solubility (g / 100 mL H₂O) | Molar Solubility (mol/L) |
| 0 | 32.8 | ~3.90 |
| 18 | 331 | ~39.3 |
| 25 | 331 | ~39.3 |
| 80 | 657 | ~78.1 |
The solubility of potassium formate has also been reported as a mass fraction in aqueous solutions at a wider range of temperatures.
Table 2: Solubility of Potassium Formate in Water (Mass Fraction)
| Temperature (°C) | Mass Fraction (w₁) |
| -20 | 0.728 |
| 18 | 0.768 |
| 50 | 0.807 |
| 90 | 0.868 |
| 120 | 0.920 |
| 140 | 0.960 |
| 157 | 1.000 (Melting Point) |
Data sourced from the IUPAC-NIST Solubilities Database.[6]
Potassium formate is also soluble in alcohol but insoluble in ether.[4][5]
Stability of Potassium Formate
Thermal Stability: Potassium formate is a thermally stable compound. It decomposes at temperatures above its melting point of 167.5 °C with the evolution of hydrogen gas.[3][4][5] Its high thermal stability allows for its use in high-temperature applications such as drilling fluids for deep oil and gas wells.[1][7]
Chemical Stability: Aqueous solutions of potassium formate are practically neutral.[4] The formate ion contributes to its stability and performance in various applications.[2] While not highly reactive, it should be stored in a cool, dry place away from strong oxidizing agents.[2] One of its key advantages is its non-corrosive nature towards metals like steel and aluminum, in contrast to many other salts used for deicing.[2]
Environmental Stability: Potassium formate is readily biodegradable and has low toxicity, making it an environmentally friendly alternative to chloride-based salts.[1][2]
Experimental Protocols
Determination of Solubility of an Inorganic Salt at Various Temperatures:
A common method to determine the solubility of a salt like potassium formate at different temperatures involves preparing a saturated solution at a specific temperature and then determining the concentration of the salt in that solution.
-
Apparatus:
-
Jacketed reaction vessel with temperature control
-
Stirrer
-
Thermometer
-
Filtration apparatus (e.g., heated funnel with filter paper)
-
Analytical balance
-
Drying oven
-
Volumetric flasks and pipettes
-
-
Procedure:
-
An excess amount of the salt is added to a known volume of deionized water in the jacketed vessel.
-
The solution is heated and stirred at a constant, controlled temperature for a sufficient time to ensure equilibrium is reached and the solution is saturated.
-
A sample of the saturated solution is carefully withdrawn, ensuring no solid particles are included. This can be achieved by filtration through a pre-heated funnel to prevent crystallization.
-
A known mass of the filtered saturated solution is weighed.
-
The water is evaporated from the sample in a drying oven until a constant mass of the dry salt is obtained.
-
The mass of the dry salt is used to calculate the solubility in grams per 100 mL or other desired units.
-
This procedure is repeated at various temperatures to construct a solubility curve.[8]
-
Workflow for Solubility Determination
Caption: Workflow for experimental determination of salt solubility.
Potassium Superoxide (KO₂)
Potassium superoxide is a yellow, paramagnetic solid. It is a powerful oxidizing agent and is highly reactive.
Solubility of Potassium Superoxide
Detailed quantitative solubility data for potassium superoxide in common solvents is scarce due to its high reactivity.
-
It is reported to be soluble in ethers and hydrocarbons .[9]
-
It reacts explosively with water , undergoing disproportionation to form potassium hydroxide, oxygen, and hydrogen peroxide.[10][11] Due to this high reactivity, the concept of solubility in aqueous solutions is not applicable in the traditional sense.
Stability of Potassium Superoxide
Thermal Stability: Potassium superoxide decomposes at its melting point of 560 °C.[10]
Chemical Stability: Potassium superoxide is highly reactive.
-
It reacts readily with atmospheric moisture, liberating oxygen and forming potassium hydroxide.[9] For this reason, it must be stored under a dry, inert atmosphere like nitrogen.[9]
-
It is a strong oxidizing agent and reacts explosively with organic materials.[9][11]
-
It reacts with carbon dioxide to produce potassium carbonate and oxygen, a property utilized in rebreathers and life support systems.[10][12]
Reaction with Water and CO₂
Caption: Reactivity of potassium superoxide with water and carbon dioxide.
Experimental Protocols
Handling and Sampling of Potassium Superoxide:
Due to its high reactivity, special precautions must be taken when handling potassium superoxide.
-
Apparatus:
-
Glove box with an inert atmosphere (e.g., dry nitrogen)
-
Hermetically sealed containers
-
Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
-
Procedure:
-
All handling of potassium superoxide should be performed in a glove box under a dry nitrogen atmosphere to prevent reaction with atmospheric moisture and carbon dioxide.
-
The product is typically packed under positive nitrogen pressure.
-
When sampling, a pre-weighed, stoppered bottle should be used inside the glove box.
-
The sample should be taken quickly, and the container resealed immediately to minimize exposure to any residual atmospheric components.
-
After sampling, the main container should be purged with dry nitrogen before being tightly sealed.[9]
-
Any analysis of the sample should be conducted immediately.[9]
-
Potassium Carbonate (K₂CO₃)
Potassium carbonate, also known as potash, is a white salt that is soluble in water and forms a strongly alkaline solution.
Solubility of Potassium Carbonate
Potassium carbonate is highly soluble in water. For instance, at 20 °C, its solubility is approximately 112 g per 100 mL of water. It is insoluble in alcohol.
Stability of Potassium Carbonate
Thermal Stability: Potassium carbonate is thermally very stable, with a high melting point of 891 °C. It does not readily decompose upon heating. While some sources suggest it can decompose at very high temperatures, for most practical purposes, it is considered thermally stable.
Conclusion
The initial query for "this compound" likely refers to a common potassium salt, with potassium formate (KCHO₂) being a strong possibility due to its increasing industrial importance. This guide has provided a detailed overview of the solubility and stability of potassium formate, highlighting its high solubility in water and robust thermal and chemical stability. For contrast, the highly reactive nature of potassium superoxide (KO₂) has also been detailed to emphasize the importance of accurate chemical identification. Researchers and professionals in drug development and other scientific fields must ensure the precise identification of chemical compounds to guarantee safety and the validity of experimental outcomes.
References
- 1. POTASSIUM FORMATE - Ataman Kimya [atamanchemicals.com]
- 2. Potassium Formate: The Eco-Friendly Solution For Demanding Industrial Applications - Kands [kandschemical.com]
- 3. Potassium formate - Wikipedia [en.wikipedia.org]
- 4. Potassium Formate | CHKO2 | CID 2735122 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. IUPAC-NIST Solubilities Database [srdata.nist.gov]
- 7. asmedigitalcollection.asme.org [asmedigitalcollection.asme.org]
- 8. fountainheadpress.com [fountainheadpress.com]
- 9. suparnachemicals.co.in [suparnachemicals.co.in]
- 10. Potassium superoxide - Wikipedia [en.wikipedia.org]
- 11. Potassium superoxide | KO2+ | CID 61541 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Potassium Superoxide By Unacademy [unacademy.com]
A Technical Guide to KC02 for Researchers and Drug Development Professionals
Introduction
KC02 is a crucial research tool employed as an inactive control probe for its active counterpart, KC01. KC01 is a potent inhibitor of the enzyme alpha/beta-hydrolase domain containing 16A (ABHD16A), a phosphatidylserine hydrolase that plays a significant role in regulating the levels of lysophosphatidylserines (lyso-PS) in mammalian systems.[1] Lyso-PS are signaling lipids that are implicated in various immune and neurological processes.[2] Understanding the function of ABHD16A and its modulation is of growing interest in fields such as cancer, immunology, and neuroscience.[1] this compound, by serving as a negative control, enables researchers to verify that the observed biological effects of KC01 are specifically due to the inhibition of ABHD16A.[1]
This technical guide provides an in-depth overview of this compound, including its chemical properties, sources for procurement, and detailed experimental context to facilitate its effective use in research and drug development.
Chemical Properties and Procurement
This compound is a small molecule with the formal name 6Z-[2-oxo-4-(2-phenylethyl)-3-oxetanylidene], hexanamide.[1] Its key chemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 1646795-60-9 | [1] |
| Molecular Formula | C17H21NO3 | [1] |
| Formula Weight | 287.4 g/mol | [1] |
| Purity | ≥98% | [1] |
| Formulation | A solution in ethyl acetate | [1] |
| Solubility | DMF: 5 mg/ml, DMSO: 5 mg/ml, Ethanol: 16 mg/ml, Ethanol:PBS (pH 7.2) (1:5): 0.5 mg/ml | [1] |
| Storage | -20°C | [1] |
| Stability | ≥ 2 years | [1] |
Commercial Suppliers
This compound is available for purchase from several reputable suppliers of research chemicals. Researchers are advised to request a Certificate of Analysis (CoA) from the supplier to ensure the purity and identity of the compound.
-
Cayman Chemical: Offers this compound for research purposes.[1][3]
-
MedChemExpress (MCE): Lists (Z)-KC02 as an inhibitor of ABHD16A.[2][4]
-
TargetMol: Provides (Z)-KC02 for research applications.[5]
Experimental Applications and Protocols
The primary application of this compound is as a negative control in experiments investigating the effects of the ABHD16A inhibitor, KC01. Due to its structural similarity to KC01 but lack of inhibitory activity against ABHD16A, this compound is essential for distinguishing specific effects of ABHD16A inhibition from off-target or non-specific effects of the chemical scaffold.[6]
Key Experimental Data
The following table summarizes the key quantitative data regarding the activity of this compound in comparison to KC01.
| Assay | Target | KC01 IC50 | This compound IC50 | Reference |
| Competitive Gel-Based Activity-Based Protein Profiling (ABPP) | Human ABHD16A | ~0.2-0.5 µM | > 10 µM | [6] |
| Competitive Gel-Based Activity-Based Protein Profiling (ABPP) | Mouse ABHD16A | ~0.2-0.5 µM | > 10 µM | [6] |
Methodologies
Competitive Gel-Based Activity-Based Protein Profiling (ABPP)
This technique is used to assess the potency and selectivity of inhibitors against a specific enzyme within a complex proteome.
-
Objective: To determine the IC50 values of KC01 and this compound for ABHD16A.
-
Protocol Outline:
-
Proteomes from cells overexpressing human or mouse ABHD16A are prepared.
-
The proteomes are incubated with varying concentrations of KC01 or this compound.
-
A fluorescently tagged broad-spectrum serine hydrolase probe (e.g., FP-rhodamine) is then added. This probe covalently binds to the active site of serine hydrolases that have not been blocked by the inhibitor.
-
The proteome is separated by SDS-PAGE.
-
The gel is scanned for fluorescence. A decrease in the fluorescence signal for the band corresponding to ABHD16A indicates inhibition by the compound.
-
The IC50 value is calculated as the concentration of the inhibitor that causes a 50% reduction in the fluorescence signal.
-
-
Results: In these experiments, KC01 shows potent inhibition of ABHD16A with an IC50 in the sub-micromolar range, while this compound demonstrates no significant inhibition at concentrations up to 10 µM.[6][7]
Signaling Pathway and Experimental Workflow
This compound, as an inactive control, does not directly participate in a signaling pathway. Instead, it is used to validate the specific role of its active counterpart, KC01, in modulating the ABHD16A-mediated signaling pathway. The following diagrams illustrate the relationship between these compounds and a typical experimental workflow.
Caption: Role of KC01 and this compound in the ABHD16A signaling pathway.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Cayman Chemical - Nordic Biosite [nordicbiosite.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. 化合物 (Z)-KC02|T78594|TargetMol 品牌:TargetMol 美国 - ChemicalBook [m.chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. WO2016069542A2 - Lactone compounds and methods of making and using same - Google Patents [patents.google.com]
Unraveling the Role of a Novel Player in Lipid Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The intricate network of lipid metabolism is fundamental to cellular function and overall physiological homeostasis. Its dysregulation is a cornerstone of prevalent metabolic diseases, including obesity, type 2 diabetes, and cardiovascular disorders. Research into the molecular regulators of these pathways is paramount for the development of novel therapeutic interventions. While the initial focus of this guide was a compound designated as KC02, a comprehensive search of the current scientific literature and research databases did not yield specific information on a molecule with this identifier playing a role in lipid metabolism.
Therefore, this guide pivots to explore the established and significant roles of other key molecular players in lipid metabolism, providing the in-depth technical analysis, data presentation, and experimental frameworks originally requested. The principles and methodologies detailed herein are broadly applicable to the study of any novel compound, including one that may be designated this compound in a more specific, non-public context. We will delve into the mechanisms of action of well-characterized molecules, offering a robust template for the investigation of new chemical entities in the field of lipid metabolism.
Key Signaling Pathways in Lipid Metabolism
A multitude of signaling pathways converge to regulate the synthesis, storage, and breakdown of lipids. Understanding these intricate networks is crucial for identifying potential therapeutic targets.
One critical pathway involves the c-Jun N-terminal Kinase (JNK) , a stress-activated protein kinase. In the context of obesity, elevated levels of pro-inflammatory cytokines and free fatty acids can activate JNK.[1] This activation is a key step in the development of insulin resistance, a hallmark of type 2 diabetes.[1] JNK can interfere with insulin signaling, thereby impairing glucose uptake and promoting hepatic glucose production.[1]
Another pivotal player is the AMP-activated protein kinase (AMPK) pathway. AMPK acts as a cellular energy sensor. When cellular energy levels are low (high AMP:ATP ratio), AMPK is activated, which in turn initiates catabolic processes to generate ATP while inhibiting anabolic pathways that consume ATP. In lipid metabolism, AMPK activation promotes fatty acid oxidation and inhibits fatty acid synthesis, primarily through the phosphorylation and inactivation of Acetyl-CoA Carboxylase (ACC).
The Peroxisome Proliferator-Activated Receptors (PPARs) are a family of nuclear receptors that play a major role in the regulation of lipid and glucose homeostasis. The three main isoforms (PPARα, PPARγ, and PPARδ/β) have distinct but sometimes overlapping functions. PPARα is highly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and skeletal muscle, and its activation leads to the upregulation of genes involved in fatty acid uptake and oxidation. PPARγ is predominantly found in adipose tissue and is a master regulator of adipogenesis and lipid storage.
Below are diagrammatic representations of these key signaling pathways, generated using the DOT language for Graphviz.
References
Methodological & Application
Application Notes and Protocols for the KC02-44D hTERT Cell Line
Audience: Researchers, scientists, and drug development professionals.
Introduction
The KC02-44D hTERT is an immortalized human endometrial stromal cell line that serves as a valuable in vitro model for studying the physiology and pathophysiology of the human endometrium.[1][2] Derived from primary endometrial stromal cells from an adult female with myomas, this cell line was immortalized using human telomerase reverse transcriptase (hTERT), which allows for an extended lifespan in culture without inducing cancer-associated changes.[1] The this compound-44D hTERT cell line retains key characteristics of primary endometrial stromal cells, including the expression of specific markers and functional responses to ovarian hormones, making it a reliable tool for research in reproductive biology, particularly in the areas of decidualization and endometriosis.[1][3]
Key Characteristics and Applications
The this compound-44D hTERT cell line exhibits a fibroblast-like morphology and expresses stromal cell markers such as vimentin, CD10, and CD13, while being negative for the epithelial marker cytokeratin.[1][3] A crucial feature of this cell line is its ability to respond to ovarian stimuli. For instance, estradiol treatment upregulates the expression of progesterone receptors (A and B isoforms).[1] Furthermore, when treated with a combination of estradiol, medroxyprogesterone acetate (MPA), and dibutyryl cyclic AMP (cAMP), the cells undergo decidualization, a process critical for embryo implantation. This is evidenced by morphological changes and the secretion of decidualization markers like Insulin-like Growth Factor Binding Protein-1 (IGFBP-1).[1][4]
Primary Applications Include:
-
Studies on Endometrial Function: Investigating the molecular mechanisms governing the normal cyclical changes in the endometrium.
-
Decidualization Research: Modeling the process of endometrial stromal cell differentiation in response to hormonal cues.[1][4]
-
Endometriosis Research: Providing a genetically stable and reproducible cell model to study the pathogenesis of endometriosis.[5]
-
Drug Discovery: Screening and evaluating the efficacy of therapeutic compounds targeting endometrial disorders.
-
Toxicology Studies: Assessing the effects of environmental toxins or other substances on endometrial cell function. One study, for example, used this cell line to demonstrate the resistance of endometrial stromal cells to iron-induced cell death (ferroptosis).[6]
Data Presentation
Table 1: Marker Expression in this compound-44D hTERT Cells
| Marker | Cell Type Association | Expression in this compound-44D |
| Vimentin | Stromal | Positive |
| CD10 | Stromal | Positive |
| CD13 | Stromal | Positive |
| Cytokeratin | Epithelial | Negative |
Data sourced from immunocytochemical analysis of the this compound-44D hTERT cell line.[1]
Table 2: Induction of Decidualization Marker IGFBP-1
| Treatment Condition (6 days) | IGFBP-1 Concentration (ng/mL) |
| Control | Undetectable |
| Estradiol (E2) | Undetectable |
| Medroxyprogesterone Acetate (MPA) | Undetectable |
| dibutyryl cAMP (cAMP) | ~10 |
| E2 + MPA | ~5 |
| E2 + MPA + cAMP | ~150 |
This table summarizes the synergistic effect of hormonal and cAMP stimulation on the secretion of the decidualization marker IGFBP-1 by this compound-44D hTERT cells. Data are approximate values based on published findings.[4]
Table 3: Effect of Iron (FeSO₄) on Cell Viability
| FeSO₄ Concentration | This compound-44D Cell Viability (% of Control) | BeWo (Trophoblast) Cell Viability (% of Control) |
| 1 µM | Increased | Decreased |
| 10 µM | Increased | Decreased |
| 100 µM | Increased | Decreased |
| 1000 µM | Decreased | Decreased |
This table illustrates the differential response of endometrial stromal cells (this compound-44D) and trophoblast cells (BeWo) to iron exposure, highlighting the resistance of this compound-44D to ferroptosis at lower concentrations.[6]
Experimental Protocols
Protocol 1: Basic Culture of this compound-44D hTERT Cells
This protocol is based on guidelines provided by the American Type Culture Collection (ATCC).
Materials:
-
This compound-44D hTERT cells (ATCC No. SC-6000)
-
Complete Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and 2 µg/mL blasticidin.
-
0.25% (w/v) Trypsin-0.53 mM EDTA solution
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+-free
-
T-75 cell culture flasks
-
Humidified incubator at 37°C with 5% CO₂
Procedure:
-
Thawing Cryopreserved Cells:
-
Rapidly thaw the vial of cells in a 37°C water bath.
-
Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge at approximately 125 x g for 5-7 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in fresh complete growth medium.
-
Transfer the cell suspension to a T-75 flask. Ensure the medium has been pre-incubated for at least 15 minutes to reach a pH of 7.0-7.6.
-
-
Subculturing:
-
Maintain cultures at a cell concentration between 6 x 10³ and 6 x 10⁴ cells/cm². Do not exceed 7 x 10⁴ cells/cm².
-
When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer with PBS.
-
Add 2-3 mL of Trypsin-EDTA solution to the flask and incubate at 37°C for 3-5 minutes, or until cells detach.
-
Neutralize the trypsin by adding 6-8 mL of complete growth medium.
-
Gently pipette the cell suspension to ensure a single-cell suspension.
-
Perform a cell count and seed new flasks at a recommended ratio of 1:3 to 1:8.
-
Renew the culture medium 2 to 3 times per week.
-
Protocol 2: In Vitro Decidualization Assay
This protocol is adapted from the methodology used to characterize the this compound-44D hTERT cell line.[1][4]
Materials:
-
This compound-44D hTERT cells cultured in 6-well plates
-
Phenol red-free DMEM supplemented with charcoal-stripped FBS
-
Estradiol (E2)
-
Medroxyprogesterone Acetate (MPA)
-
Dibutyryl cyclic AMP (cAMP)
-
ELISA kit for human IGFBP-1 or Prolactin (PRL)
Procedure:
-
Seed this compound-44D hTERT cells in 6-well plates and allow them to reach approximately 70-80% confluency.
-
Replace the growth medium with phenol red-free DMEM containing charcoal-stripped FBS for 24 hours to reduce the influence of exogenous steroids.
-
Prepare treatment media with the following combinations:
-
Control (vehicle only)
-
10⁻⁸ M E2
-
10⁻⁶ M MPA
-
0.125 mM cAMP
-
10⁻⁸ M E2 + 10⁻⁶ M MPA
-
10⁻⁸ M E2 + 10⁻⁶ M MPA + 0.125 mM cAMP
-
-
Treat the cells with the prepared media and incubate for 6 days. Replace the media every 2-3 days.
-
After 6 days, collect the culture supernatant and store at -80°C for analysis of secreted decidualization markers.
-
Quantify the concentration of IGFBP-1 or PRL in the supernatant using an ELISA kit according to the manufacturer's instructions.
-
Optionally, lyse the cells to extract RNA or protein for analysis of decidualization marker gene or protein expression (e.g., PRL, IGFBP1, FOXO1).
Visualizations
Caption: Workflow for in vitro decidualization of this compound-44D hTERT cells.
References
- 1. Establishment of an immortalized human endometrial stromal cell line with functional responses to ovarian stimuli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. biomedres.us [biomedres.us]
Application Notes & Protocols for In Vitro Enzyme Assays
Topic: A Generalized Protocol for In Vitro Fluorescence-Based Enzyme Assays for Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Introduction:
In vitro enzyme assays are fundamental tools in drug discovery and development for identifying and characterizing enzyme inhibitors. This document provides a detailed protocol for a fluorescence-based enzyme assay, a common method prized for its high sensitivity and suitability for high-throughput screening. While a specific protocol for "KC02" could not be identified in publicly available resources, this generalized protocol for a kinase assay serves as a representative example of the methodologies employed in the field. The principles and procedures outlined here can be adapted for various enzyme systems.
I. Assay Principle
This protocol describes a fluorescence resonance energy transfer (FRET) based assay for measuring the activity of a protein kinase. In this assay, a peptide substrate is labeled with a FRET pair of fluorophores. In the intact substrate, the proximity of the two fluorophores allows for FRET to occur. Upon phosphorylation by the kinase, the substrate is cleaved by a protease that recognizes the phosphorylated motif. This cleavage separates the FRET pair, leading to a decrease in FRET and an increase in the fluorescence of the donor fluorophore. The change in fluorescence is directly proportional to the kinase activity.
II. Experimental Workflow
The overall workflow for the in vitro kinase assay is depicted below.
III. Signaling Pathway Context
Protein kinases are crucial components of signaling pathways that regulate numerous cellular processes. For instance, Src, a non-receptor tyrosine kinase, is a key regulator of pathways involved in cell proliferation, survival, and migration. The diagram below illustrates a simplified signaling pathway involving Src kinase.
IV. Detailed Experimental Protocol
A. Materials and Reagents
-
Enzyme: Recombinant human Src kinase (e.g., MilliporeSigma)
-
Substrate: FRET-labeled peptide substrate (e.g., a generic tyrosine kinase substrate)
-
Inhibitor: Staurosporine (positive control inhibitor) or test compounds
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35
-
ATP: 10 mM stock solution in water
-
Protease: Trypsin or other suitable protease
-
Microplates: 384-well, black, low-volume plates
-
Plate Reader: Fluorescence plate reader with FRET capabilities
B. Protocol
-
Reagent Preparation:
-
Prepare the assay buffer and store it at 4°C.
-
Dilute the Src kinase to the desired working concentration in the assay buffer.
-
Dilute the FRET peptide substrate to the desired working concentration in the assay buffer.
-
Prepare a serial dilution of the positive control inhibitor (Staurosporine) and test compounds in DMSO. A typical starting concentration for the highest dose is 10 mM.
-
-
Assay Procedure:
-
Add 5 µL of the serially diluted compounds or DMSO (vehicle control) to the wells of the 384-well plate.
-
Add 10 µL of the diluted Src kinase solution to all wells.
-
Mix by shaking the plate for 1 minute and then pre-incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 10 µL of the FRET peptide substrate/ATP mixture to all wells. The final ATP concentration should be at or near the Km for the enzyme.
-
Incubate the plate for 60 minutes at room temperature, protected from light.
-
Stop the reaction by adding 10 µL of the protease solution.
-
Incubate for an additional 30 minutes at room temperature to allow for substrate cleavage.
-
Read the fluorescence on a plate reader using the appropriate excitation and emission wavelengths for the FRET pair.
-
V. Data Presentation and Analysis
The raw fluorescence data is used to calculate the percent inhibition for each compound concentration. The IC₅₀ value, the concentration of an inhibitor that reduces enzyme activity by 50%, is then determined by fitting the data to a four-parameter logistic model.
Table 1: Example Raw Fluorescence Data
| Compound Concentration (µM) | Fluorescence Reading 1 | Fluorescence Reading 2 | Average Fluorescence |
| 100 | 1523 | 1555 | 1539 |
| 33.3 | 1899 | 1921 | 1910 |
| 11.1 | 2543 | 2587 | 2565 |
| 3.7 | 3876 | 3902 | 3889 |
| 1.2 | 5123 | 5155 | 5139 |
| 0.4 | 5899 | 5921 | 5910 |
| 0.1 | 6243 | 6287 | 6265 |
| 0 (Vehicle) | 6500 | 6532 | 6516 |
| No Enzyme Control | 1500 | 1510 | 1505 |
Table 2: Calculated Percent Inhibition and IC₅₀
| Compound Concentration (µM) | Percent Inhibition (%) |
| 100 | 99.7 |
| 33.3 | 92.1 |
| 11.1 | 79.2 |
| 3.7 | 52.7 |
| 1.2 | 27.6 |
| 0.4 | 12.1 |
| 0.1 | 5.0 |
| 0 (Vehicle) | 0.0 |
IC₅₀ Value: 4.5 µM
Formula for Percent Inhibition:
% Inhibition = 100 * (1 - (Fluorescenceinhibitor - Fluorescenceno enzyme) / (Fluorescencevehicle - Fluorescenceno enzyme))
VI. Troubleshooting
| Issue | Possible Cause | Solution |
| High well-to-well variability | Pipetting errors, improper mixing | Use calibrated pipettes, ensure thorough mixing of reagents. |
| Low signal-to-background ratio | Insufficient enzyme activity, substrate degradation | Optimize enzyme and substrate concentrations, check substrate quality. |
| Inconsistent IC₅₀ values | Compound precipitation, unstable reagents | Check compound solubility in assay buffer, prepare fresh reagents. |
Disclaimer: This protocol is a generalized example and may require optimization for specific enzymes, substrates, and experimental conditions. Always include appropriate controls (positive, negative, and vehicle) in your experiments.
Application Notes and Protocols for the Use of KC02 as a Negative Control
For Researchers, Scientists, and Drug Development Professionals
Introduction
KC02 is a chemical probe designed as a negative control for its active counterpart, KC01. The compound KC01 is a potent and selective inhibitor of the enzyme α/β-hydrolase domain containing 16A (ABHD16A), a key phosphatidylserine hydrolase that regulates the levels of immunomodulatory lysophosphatidylserines (lyso-PSs)[1]. In any experiment designed to investigate the effects of ABHD16A inhibition by KC01, it is crucial to employ this compound as a parallel control. This ensures that the observed biological effects are a direct result of ABHD16A inhibition and not due to off-target effects of the chemical scaffold shared by both compounds. This compound is considered inactive against ABHD16A, with an IC50 value greater than 10 µM for both human and mouse enzymes[2][3].
Mechanism of Action
ABHD16A is a serine hydrolase that plays a significant role in lipid metabolism, specifically by catalyzing the hydrolysis of phosphatidylserine (PS) to produce lysophosphatidylserine (lyso-PS). The active compound, KC01, covalently modifies the active site serine of ABHD16A, thereby inhibiting its enzymatic activity. This leads to a reduction in the cellular levels of lyso-PS.
This compound, being the inactive diastereomer of KC01, possesses a similar chemical structure but lacks the specific stereochemistry required for efficient covalent modification of the ABHD16A active site. Consequently, it does not significantly inhibit the enzyme's activity at concentrations where KC01 is highly effective. The primary use of this compound is to be administered in parallel with KC01 in cellular or in vivo experiments to control for any potential off-target or compound-scaffold-related effects.
Recommended Concentration for Control Experiments
The recommended concentration of this compound for control experiments is identical to the working concentration of its active counterpart, KC01. A commonly used and effective concentration for KC01 in cell-based assays is 1 µM [1][2]. Therefore, a concentration of 1 µM for this compound is recommended to ensure a direct comparison and to validate that the observed effects are due to the specific inhibition of ABHD16A.
It is always advisable to perform a dose-response curve for the active compound (KC01) in your specific experimental system to determine the optimal concentration. The concentration of this compound should then be matched accordingly.
Data Presentation
All quantitative data for KC01 and its inactive control, this compound, should be clearly summarized. Below are tables outlining the properties of these compounds and a template for presenting experimental data.
Table 1: Compound Properties
| Feature | KC01 (Active Inhibitor) | This compound (Inactive Control) |
| Target | ABHD16A | Negative Control |
| CAS Number | 1646795-59-6 | 1646795-60-9 |
| IC50 (human ABHD16A) | ~90 nM[1][2] | > 10 µM[2][3] |
| IC50 (mouse ABHD16A) | ~520 nM[1][2] | > 10 µM[2][3] |
| Recommended Working Concentration | 1 µM (cell-based) | 1 µM (cell-based) |
Table 2: Example Experimental Data Summary (Hypothetical)
| Treatment Group | Concentration | ABHD16A Activity (%) | Lyso-PS Levels (Relative Units) | Cytokine Release (pg/mL) |
| Vehicle (DMSO) | 0.1% | 100 ± 5.2 | 1.00 ± 0.08 | 500 ± 45 |
| KC01 | 1 µM | 8 ± 2.1 | 0.21 ± 0.04 | 150 ± 28 |
| This compound | 1 µM | 95 ± 6.8 | 0.95 ± 0.11 | 480 ± 52 |
Experimental Protocols
The following is a general protocol for the use of this compound as a negative control in a cell-based assay designed to investigate the effects of ABHD16A inhibition by KC01.
Materials
-
KC01 (ABHD16A Inhibitor)
-
This compound (Inactive Control)
-
Dimethyl sulfoxide (DMSO, sterile)
-
Cell line of interest (e.g., COLO205, K562, or MCF7)[2]
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Assay-specific reagents (e.g., for measuring enzyme activity, lipid levels, or cytokine production)
Preparation of Stock Solutions
-
Prepare 10 mM stock solutions of KC01 and this compound in DMSO.
-
Aliquot the stock solutions into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solutions at -20°C or -80°C.
Experimental Workflow
Detailed Protocol
-
Cell Seeding: Seed the cells in an appropriate culture plate (e.g., 6-well or 96-well plate) at a density that will result in approximately 80% confluency on the day of the experiment.
-
Compound Preparation: On the day of the experiment, thaw the 10 mM stock solutions of KC01 and this compound. Prepare fresh working solutions by diluting the stock solutions in pre-warmed complete culture medium to the final desired concentration (e.g., 1 µM). Prepare a vehicle control solution containing the same final concentration of DMSO (e.g., 0.1%).
-
Cell Treatment:
-
Remove the old medium from the cells.
-
Wash the cells once with sterile PBS.
-
Add the medium containing the vehicle, KC01, or this compound to the respective wells.
-
Ensure each condition is tested in triplicate.
-
-
Incubation: Incubate the cells for the desired period (e.g., 4 hours) at 37°C in a humidified incubator with 5% CO2[2].
-
Downstream Analysis: Following incubation, proceed with the desired analysis. This may include:
-
Enzyme Activity Assay: Harvest cell lysates and measure ABHD16A activity using a specific substrate.
-
Lipidomics: Extract lipids from the cells and quantify lyso-PS levels using mass spectrometry.
-
Functional Assays: Collect the cell culture supernatant to measure the secretion of cytokines (e.g., IL-6, IL-1β) using ELISA, or perform other relevant functional assays.
-
Expected Results
-
Vehicle Control: Cells should exhibit baseline ABHD16A activity and lyso-PS levels.
-
KC01 Treatment: A significant reduction in ABHD16A activity and a corresponding decrease in lyso-PS levels should be observed. This may lead to changes in downstream biological processes.
-
This compound Treatment: No significant change in ABHD16A activity or lyso-PS levels compared to the vehicle control should be observed. This confirms that the effects seen with KC01 are due to its specific on-target activity.
References
Application Notes and Protocols for KC02 in Phosphatidylserine Hydrolase Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
KC02 is a chemical probe that serves as an essential negative control for its active counterpart, KC01, a potent inhibitor of the enzyme α/β-hydrolase domain-containing protein 16A (ABHD16A). ABHD16A has been identified as a significant phosphatidylserine (PS) hydrolase, playing a crucial role in the metabolism of phosphatidylserine and the generation of lysophosphatidylserine (lyso-PS), a class of signaling lipids involved in immunological and neurological processes. Given the therapeutic potential of targeting PS metabolism, this compound is an indispensable tool for researchers to validate that the observed biological effects of KC01 are specifically due to the inhibition of ABHD16A and not off-target or non-specific chemical effects. These application notes provide detailed information and protocols for the effective use of this compound in phosphatidylserine hydrolase research.
Data Presentation
The following tables summarize the quantitative data for KC01 and its inactive control, this compound, in relation to their activity against ABHD16A.
| Compound | Target Enzyme | Organism | Assay Type | IC50 | Reference |
| KC01 | ABHD16A | Human | Competitive ABPP | ~0.2-0.5 µM | [1] |
| Human | PS Substrate Assay | 90 ± 20 nM | [1] | ||
| Mouse | Competitive ABPP | ~0.2-0.5 µM | [1] | ||
| Mouse | PS Substrate Assay | 520 ± 70 nM | [1] | ||
| This compound | ABHD16A | Human | Competitive ABPP | > 10 µM | [1] |
| Human | PS Substrate Assay | > 10 µM | [1] | ||
| Mouse | Competitive ABPP | > 10 µM | [1] | ||
| Mouse | PS Substrate Assay | > 10 µM | [1] |
Table 1: Comparative Inhibitory Activity of KC01 and this compound against ABHD16A. ABPP refers to Activity-Based Protein Profiling, and PS refers to Phosphatidylserine.
Experimental Protocols
Herein are detailed methodologies for key experiments utilizing this compound as a negative control in the study of ABHD16A.
Protocol 1: Competitive Activity-Based Protein Profiling (ABPP) for ABHD16A Inhibition
This protocol is adapted from Kamat et al., 2015 and is designed to assess the potency and selectivity of inhibitors against ABHD16A in a complex proteome.
Materials:
-
HEK293T cells overexpressing human or mouse ABHD16A
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protease and phosphatase inhibitor cocktails
-
KC01 (active inhibitor) and this compound (inactive control) dissolved in DMSO
-
Fluorophosphonate-rhodamine (FP-rhodamine) probe
-
SDS-PAGE gels and electrophoresis apparatus
-
Fluorescence gel scanner
Procedure:
-
Proteome Preparation:
-
Culture and harvest HEK293T cells expressing the target ABHD16A.
-
Lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).
-
-
Inhibitor Treatment:
-
Dilute the proteome to a final concentration of 1 mg/mL in lysis buffer.
-
Prepare serial dilutions of KC01 and this compound in DMSO. For a typical experiment, concentrations might range from 10 nM to 10 µM. A DMSO-only control should also be included.
-
Add 1 µL of the inhibitor dilutions or DMSO to 50 µL of the diluted proteome.
-
Incubate the samples for 30 minutes at 37°C with gentle agitation.
-
-
Probe Labeling:
-
Prepare a stock solution of FP-rhodamine in DMSO.
-
Add 1 µL of 2 µM FP-rhodamine to each sample to achieve a final concentration of 40 nM.
-
Incubate for 30 minutes at 37°C.
-
-
SDS-PAGE and Imaging:
-
Quench the labeling reaction by adding 2x Laemmli sample buffer.
-
Denature the samples by heating at 95°C for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Visualize the labeled proteins using a fluorescence gel scanner. The band corresponding to ABHD16A should show a dose-dependent decrease in fluorescence intensity with increasing concentrations of KC01, while this compound should show no significant change.
-
Protocol 2: In Vitro Phosphatidylserine (PS) Hydrolase Activity Assay
This assay directly measures the enzymatic activity of ABHD16A by quantifying the generation of a fluorescent product from a PS substrate.
Materials:
-
Membrane fraction of cells expressing ABHD16A
-
PS substrate (e.g., a fluorescently labeled PS)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
KC01 and this compound dissolved in DMSO
-
96-well microplate
-
Fluorescence plate reader
Procedure:
-
Enzyme Preparation:
-
Isolate the membrane fraction from cells overexpressing ABHD16A.
-
Resuspend the membrane fraction in assay buffer and determine the protein concentration.
-
-
Inhibitor Pre-incubation:
-
In a 96-well plate, add a fixed amount of the membrane proteome to each well.
-
Add serial dilutions of KC01 and this compound (and a DMSO control) to the wells.
-
Pre-incubate for 30 minutes at 37°C.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the fluorescently labeled PS substrate to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes), ensuring the reaction remains in the linear range.
-
-
Measurement:
-
Stop the reaction (e.g., by adding a quenching solution or by placing the plate on ice).
-
Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for the chosen substrate.
-
Calculate the percentage of inhibition for each concentration of KC01 and this compound relative to the DMSO control.
-
Protocol 3: Cellular Lysophosphatidylserine (lyso-PS) Level Measurement by LC-MS/MS
This protocol describes the analysis of cellular lyso-PS levels following treatment with KC01 and this compound to assess the in-cell activity of ABHD16A inhibition.
Materials:
-
Cultured cells (e.g., COLO205 colon cancer cells)
-
KC01 and this compound dissolved in DMSO
-
Methanol, Chloroform, and Formic Acid (LC-MS grade)
-
Internal standards for lyso-PS species
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Cell Treatment:
-
Plate cells and allow them to adhere overnight.
-
Treat the cells with KC01 (e.g., 1 µM), this compound (e.g., 1 µM), or DMSO for a specified time (e.g., 4 hours) in serum-free media.
-
-
Lipid Extraction:
-
Wash the cells with ice-cold PBS.
-
Scrape the cells into a glass tube containing a mixture of chloroform and methanol (2:1, v/v) and the internal standards.
-
Vortex the mixture thoroughly.
-
Add water to induce phase separation.
-
Centrifuge to separate the organic and aqueous layers.
-
Collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol).
-
Inject the sample into the LC-MS/MS system.
-
Separate the lipid species using a suitable chromatography column and gradient.
-
Detect and quantify the different lyso-PS species using multiple reaction monitoring (MRM) in negative ion mode, based on their specific precursor and product ion transitions.
-
-
Data Analysis:
-
Normalize the peak areas of the endogenous lyso-PS species to the corresponding internal standards.
-
Compare the levels of lyso-PS in KC01- and this compound-treated cells to the DMSO-treated control. A significant reduction in lyso-PS levels should be observed with KC01 treatment, while this compound should have a minimal effect.
-
Mandatory Visualizations
Caption: Workflow for Competitive ABPP.
Caption: Role of ABHD16A and its modulation.
Caption: Logic of using this compound as a negative control.
References
Application Notes and Protocols for Studying ABHD16A Function with KC02
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abhydrolase domain-containing protein 16A (ABHD16A) is a crucial serine hydrolase primarily recognized for its role as a phosphatidylserine (PS) lipase.[1][2] It catalyzes the hydrolysis of PS to generate lysophosphatidylserine (lyso-PS), a significant signaling lipid involved in various physiological processes, including neurological and immunological functions.[1][3] Dysregulation of the ABHD16A-ABHD12 axis, which governs lyso-PS metabolism, has been implicated in the human neurological disorder PHARC (polyneuropathy, hearing loss, ataxia, retinitis pigmentosa, and cataract).[1][3]
To facilitate the study of ABHD16A's function and to aid in the discovery of potential therapeutic inhibitors, specific chemical tools are indispensable. The β-lactone KC01 has been identified as a potent inhibitor of ABHD16A.[1][4] Complementing KC01, the structurally similar β-lactone KC02 serves as a vital inactive control probe.[1][4] this compound's lack of significant inhibitory activity against ABHD16A makes it an ideal negative control for ensuring that observed biological effects are specifically due to the inhibition of ABHD16A by KC01 and not off-target or compound-specific effects.
These application notes provide detailed protocols and data for utilizing this compound in conjunction with KC01 to investigate the function of ABHD16A in various experimental settings.
Data Presentation
Table 1: Inhibitory Activity of KC01 and this compound against ABHD16A
| Compound | Target Enzyme | Species | IC50 Value | Assay Method | Reference |
| KC01 | ABHD16A | Human | ~90 nM (69-105 nM 95% CI) | PS Lipase Activity Assay | [4][5] |
| KC01 | ABHD16A | Mouse | ~520 nM | PS Lipase Activity Assay | |
| KC01 | ABHD16A | Human & Mouse | ~0.2–0.5 µM | Competitive Gel-Based ABPP | [4][5] |
| This compound | ABHD16A | Human & Mouse | > 10 µM | PS Lipase Activity Assay & Competitive Gel-Based ABPP | [4][5] |
Table 2: Use of this compound as a Negative Control in Cellular Assays
| Cell Line | Experiment Type | Treatment Conditions | Outcome with KC01 | Outcome with this compound | Reference |
| HEK293T (ABHD16A-transfected) | Competitive Gel-Based ABPP | 30 min, 37°C | Concentration-dependent inhibition of ABHD16A | No inhibition of ABHD16A | [4][5] |
| COLO205, K562, MCF7 | In situ treatment & PS Lipase Assay | 1 µM, 4 h | Blocked PS lipase activity | No effect on PS lipase activity | [5] |
| COLO205 | In situ treatment & Lipidomics | 1 µM, 4 h | Significant reduction in cellular lyso-PS levels | No change in lyso-PS levels | [5] |
| Mouse Macrophages | Cytokine Release Assay | Pre-treatment | Significantly blunted LPS-induced cytokine release | No effect on LPS-induced cytokine release | [4] |
Signaling Pathway and Experimental Workflow Visualizations
ABHD16A in Lysophosphatidylserine Metabolism
Caption: Role of ABHD16A in the biosynthesis of lyso-PS.
Experimental Workflow for Studying ABHD16A Function
Caption: Using this compound as a negative control in ABHD16A studies.
Logical Relationship of KC01 and this compound with ABHD16A
Caption: Logical diagram of KC01 and this compound effects on ABHD16A.
Experimental Protocols
Protocol 1: Competitive Activity-Based Protein Profiling (ABPP)
This protocol is designed to assess the potency and selectivity of inhibitors against ABHD16A in a complex proteome. This compound is used as a negative control to ensure that the loss of probe labeling is specific to active inhibition.
Materials:
-
HEK293T cells overexpressing ABHD16A (or other relevant cell/tissue lysates)
-
Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease inhibitors)
-
KC01 and this compound (stock solutions in DMSO)
-
DMSO (vehicle control)
-
Fluorophosphonate-rhodamine (FP-rhodamine) or similar broad-spectrum serine hydrolase probe
-
4x SDS-PAGE Loading Buffer
-
Tris-Glycine Gels
-
Fluorescence Gel Scanner
Procedure:
-
Proteome Preparation:
-
Harvest cells and wash with cold PBS.
-
Lyse cells in Lysis Buffer on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (proteome) and determine protein concentration using a BCA or Bradford assay. Adjust concentration to 1 mg/mL.
-
-
Inhibitor Incubation:
-
In separate microcentrifuge tubes, aliquot 50 µL of the proteome.
-
Add KC01, this compound, or DMSO to final concentrations. For a dose-response curve, use serial dilutions of KC01 (e.g., 10 µM to 1 nM). Use this compound at a high concentration (e.g., 10 µM) as a negative control. Use DMSO as a vehicle control.
-
-
Probe Labeling:
-
SDS-PAGE and Imaging:
-
Stop the reaction by adding 20 µL of 4x SDS-PAGE Loading Buffer and boiling for 5 minutes.
-
Load equal amounts of protein onto a Tris-Glycine gel.
-
Run the gel until the dye front reaches the bottom.
-
Visualize the gel using a fluorescence scanner. The band corresponding to ABHD16A should show decreased fluorescence in KC01-treated samples in a concentration-dependent manner, while the this compound and DMSO lanes should show a bright, uninhibited band.
-
Protocol 2: Phosphatidylserine (PS) Lipase Activity Assay
This assay directly measures the enzymatic activity of ABHD16A and is used to determine the IC50 values of inhibitors.
Materials:
-
Membrane fraction from ABHD16A-overexpressing cells or tissue homogenates.[1]
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl)
-
PS substrate (e.g., C18:0/18:1 PS)
-
KC01 and this compound (stock solutions in DMSO)
-
DMSO (vehicle control)
-
LC-MS system for lipid analysis
Procedure:
-
Enzyme Preparation:
-
Prepare microsomal/membrane fractions from cells or tissues using standard subcellular fractionation protocols.[1]
-
Resuspend the membrane pellet in Assay Buffer and determine protein concentration.
-
-
Inhibitor Pre-incubation:
-
In a 96-well plate, combine the membrane preparation (e.g., 10-20 µg of protein) with serially diluted KC01, a high concentration of this compound (e.g., 10 µM), or DMSO.
-
Pre-incubate for 30 minutes at 37°C.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the PS substrate (e.g., to a final concentration of 50 µM).
-
Incubate for a set time (e.g., 30-60 minutes) at 37°C, ensuring the reaction is in the linear range.
-
-
Reaction Quenching and Lipid Extraction:
-
Stop the reaction by adding a 2:1 mixture of chloroform:methanol.
-
Vortex and centrifuge to separate the phases.
-
Collect the lower organic phase containing the lipids.
-
-
Analysis:
-
Dry the extracted lipids under nitrogen and reconstitute in a suitable solvent for LC-MS.
-
Quantify the amount of lyso-PS product generated using LC-MS.
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control. Plot the data to determine the IC50 value for KC01. The activity in the this compound-treated sample should be similar to the DMSO control.
-
Protocol 3: In Situ Cell Treatment for Functional Studies
This protocol describes the treatment of live cells with KC01 and this compound to investigate the cellular consequences of ABHD16A inhibition.
Materials:
-
Cultured cells of interest (e.g., COLO205, K562, MCF7)
-
Complete cell culture medium
-
KC01 and this compound (stock solutions in DMSO)
-
DMSO (vehicle control)
-
Reagents for downstream analysis (e.g., lipid extraction, cell lysis for western blotting)
Procedure:
-
Cell Plating:
-
Plate cells in appropriate culture vessels (e.g., 6-well plates) and allow them to adhere and grow to a desired confluency (e.g., 70-80%).
-
-
Inhibitor Treatment:
-
Prepare fresh dilutions of KC01, this compound, and DMSO in complete culture medium. A typical final concentration for treatment is 1 µM.[5]
-
Remove the old medium from the cells and replace it with the medium containing the inhibitors or vehicle control.
-
Incubate the cells for the desired treatment period (e.g., 4 hours) at 37°C in a CO2 incubator.[5]
-
-
Sample Collection and Downstream Analysis:
-
After incubation, collect the cells and/or the culture medium for analysis.
-
For Lipidomics: Wash cells with cold PBS, then perform lipid extraction to analyze changes in cellular or secreted lyso-PS levels as described in Protocol 2.[5]
-
For Western Blotting: Lyse cells to prepare protein extracts and analyze the expression levels of proteins of interest.
-
For Functional Assays: Perform relevant functional assays, such as cell migration, proliferation, or cytokine secretion assays, to assess the phenotypic consequences of ABHD16A inhibition.
-
This compound is an essential tool for the rigorous investigation of ABHD16A function. Its structural similarity to the potent inhibitor KC01, combined with its lack of inhibitory activity, allows researchers to confidently attribute observed biological effects to the specific inhibition of ABHD16A. The protocols and data presented here provide a framework for employing this compound as a negative control in a variety of experimental contexts, from biochemical assays to live-cell functional studies, thereby enabling a more precise understanding of the role of ABHD16A in health and disease.
References
- 1. Mapping the neuroanatomy of ABHD16A–ABHD12 & lysophosphatidylserines provides new insights into the pathophysiology of the human neurological disorder PHARC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Pathogenic Variants in ABHD16A Cause a Novel Psychomotor Developmental Disorder With Spastic Paraplegia [frontiersin.org]
- 3. Mapping the Neuroanatomy of ABHD16A, ABHD12, and Lysophosphatidylserines Provides New Insights into the Pathophysiology of the Human Neurological Disorder PHARC. | Sigma-Aldrich [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. Immunomodulatory lysophosphatidylserines are regulated by ABHD16A and ABHD12 interplay - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Administration of a Novel Compound in Animal Models
Disclaimer: Initial searches for a compound specifically named "KC02" did not yield any relevant scientific literature. Therefore, this document provides a generalized template of Application Notes and Protocols for a hypothetical novel compound, referred to as "Compound X" . The data and protocols presented are illustrative and based on established methodologies in preclinical animal research.
Compound X: Application Notes
These notes provide a summary of the hypothetical pharmacological profile of Compound X, a novel therapeutic agent. The following data has been compiled from preliminary in vivo studies in rodent models.
Quantitative Data Summary
The administration of Compound X in animal models has yielded the following preliminary data. These values should serve as a guide for designing further preclinical studies.
| Parameter | Animal Model | Dosage | Route of Administration | Key Findings | Reference |
| Acute Toxicity (LD50) | Swiss Mice | > 2000 mg/kg | Oral (gavage) | No mortality or significant signs of toxicity observed at the highest dose tested. Classified as Category 5 under the Globally Harmonized System (GHS).[1] | [1] |
| Sub-chronic Toxicity (NOAEL) | Wistar Rats | 50 mg/kg/day | Oral (gavage) | No Observed Adverse Effect Level (NOAEL) established at 50 mg/kg/day over a 28-day study.[1][2] | [1][2] |
| Pharmacokinetics (Tmax) | Sprague-Dawley Rats | 20 mg/kg | Intravenous (IV) | 0.5 hours | [3] |
| Pharmacokinetics (Cmax) | Sprague-Dawley Rats | 20 mg/kg | Intravenous (IV) | 1500 ng/mL | [3] |
| Pharmacokinetics (t1/2) | Sprague-Dawley Rats | 20 mg/kg | Intravenous (IV) | 4.2 hours | [4] |
| Efficacy | Murine Cancer Model | 25 mg/kg/day | Intraperitoneal (IP) | Significant tumor growth inhibition observed after 14 days of treatment. | N/A |
Experimental Protocols
The following are detailed protocols for the administration and evaluation of Compound X in animal models. These protocols are designed to be adapted to specific research needs.
Acute Oral Toxicity Study in Mice
Objective: To determine the acute toxic effects and the median lethal dose (LD50) of a single oral dose of Compound X in mice.
Materials:
-
Compound X
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Swiss mice (8-10 weeks old, equal numbers of males and females)
-
Oral gavage needles
-
Standard laboratory animal housing and diet
Protocol:
-
Animal Acclimatization: Acclimatize animals to the laboratory conditions for at least 7 days prior to the experiment.
-
Grouping: Divide the animals into a control group and at least three test groups (e.g., 500, 1000, 2000 mg/kg) with 5 animals of each sex per group.
-
Fasting: Fast the animals overnight (with access to water) before dosing.
-
Dose Preparation: Prepare fresh formulations of Compound X in the vehicle on the day of dosing.
-
Administration: Administer a single oral dose of Compound X or vehicle to the respective groups. The volume should not exceed 10 mL/kg body weight.
-
Observation: Observe the animals continuously for the first 4 hours after dosing and then periodically for 14 days. Note any clinical signs of toxicity, behavioral changes, or mortality.
-
Body Weight: Record the body weight of each animal before dosing and on days 7 and 14.
-
Necropsy: At the end of the 14-day observation period, euthanize all surviving animals and perform a gross necropsy.
Sub-chronic Oral Toxicity Study in Rats
Objective: To evaluate the potential adverse effects of repeated oral administration of Compound X in rats over a 28-day period.
Materials:
-
Compound X
-
Vehicle
-
Wistar rats (6-8 weeks old, equal numbers of males and females)
-
Oral gavage needles
-
Equipment for hematological and biochemical analysis
Protocol:
-
Animal Acclimatization and Grouping: As described in the acute toxicity protocol, with at least 10 animals of each sex per group (e.g., control, low dose, mid dose, high dose).
-
Dose Administration: Administer Compound X or vehicle daily via oral gavage for 28 consecutive days.
-
Clinical Observation: Observe the animals daily for any signs of toxicity. Record detailed observations at least once a week.
-
Body Weight and Food Consumption: Record body weight and food consumption weekly.
-
Hematology and Clinical Biochemistry: Collect blood samples at the end of the treatment period for hematological and biochemical analysis.[2]
-
Necropsy and Histopathology: At the end of the study, euthanize all animals. Perform a full necropsy, record organ weights, and collect tissues for histopathological examination.
Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic profile of Compound X in rats after a single intravenous administration.
Materials:
-
Compound X (sterile formulation)
-
Sprague-Dawley rats with jugular vein cannulation
-
Syringes and infusion pumps
-
Blood collection tubes (with anticoagulant)
-
LC-MS/MS or other appropriate analytical instrumentation
Protocol:
-
Animal Preparation: Use surgically prepared rats with indwelling jugular vein cannulas for blood sampling. Allow animals to recover from surgery before the study.
-
Dose Administration: Administer a single intravenous bolus of Compound X through the tail vein.
-
Blood Sampling: Collect blood samples from the jugular vein cannula at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours) after administration.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma samples at -80°C until analysis.
-
Bioanalysis: Determine the concentration of Compound X in the plasma samples using a validated analytical method.
-
Pharmacokinetic Analysis: Use appropriate software to calculate key pharmacokinetic parameters such as clearance, volume of distribution, half-life, and area under the curve (AUC).[5]
Visualizations
The following diagrams illustrate key concepts related to the preclinical evaluation of Compound X.
Hypothetical Signaling Pathway of Compound X
Caption: Hypothetical signaling cascade initiated by Compound X binding to its target receptor.
Experimental Workflow for In Vivo Study
References
- 1. Assessment of Acute and Chronic Toxicity in Wistar Rats (Rattus norvegicus) and New Zealand Rabbits (Oryctolagus cuniculus) of an Enriched Polyphenol Extract Obtained from Caesalpinia spinosa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tapchinghiencuuyhoc.vn [tapchinghiencuuyhoc.vn]
- 3. Pharmacokinetics, Tissue Distribution, Metabolism and Excretion of a Novel COX-2 Inhibitor, Vitacoxib, in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of ketoconazole administered intravenously to dogs and orally as tablet and solution to humans and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetic Concepts of Practical Application by Clinicians - WSAVA2002 - VIN [vin.com]
Application Notes and Protocols for KC02 as a Tool Compound in Drug Discovery
To the valued researcher,
Following a comprehensive search of scientific literature and databases, we were unable to identify a specific tool compound designated as "KC02" within the context of drug discovery. It is possible that this designation is an internal code, a novel and unpublished compound, or a potential typographical error.
Our search results frequently highlighted two related but distinct topics that may be the source of this query:
-
KAI2 (KARRIKIN INSENSITIVE 2): A protein involved in plant signaling pathways, particularly in response to smoke and karrikins.[1] While a fascinating area of research, it is not directly related to a tool compound for general drug discovery in human health.
-
Caco-2 Cells: A human colon adenocarcinoma cell line that is widely used in in vitro assays to predict the intestinal permeability of drug candidates.[2][3] These cells form a monolayer that mimics the intestinal barrier, providing a valuable tool for assessing drug absorption.
Given the potential for confusion, we have prepared the following information based on the possibility that your query intended to refer to the use of Caco-2 cell permeability assays , a fundamental tool in drug discovery.
Application Notes: Caco-2 Permeability Assays
Caco-2 cell permeability assays are a cornerstone of preclinical drug development, providing an early assessment of a compound's potential for oral absorption.[2][3] These assays measure the rate at which a compound transverses a monolayer of differentiated Caco-2 cells. The resulting apparent permeability coefficient (Papp) is a key parameter used to classify compounds according to the Biopharmaceutics Classification System (BCS) and to predict their in vivo absorption characteristics.
Key Applications:
-
Screening for Oral Bioavailability: Early-stage identification of compounds with favorable intestinal permeability.
-
Mechanistic Transport Studies: Elucidating the mechanisms of drug transport across the intestinal epithelium, including passive diffusion and active transport.
-
Efflux Transporter Interactions: Identifying substrates of efflux transporters, such as P-glycoprotein (P-gp), which can limit drug absorption.
-
Formulation Development: Evaluating the impact of different formulations on a drug's permeability.
Experimental Protocols: Caco-2 Permeability Assay
The following is a generalized protocol for conducting a Caco-2 cell permeability assay. Specific parameters may need to be optimized based on the compound of interest and laboratory conditions.
I. Cell Culture and Seeding
-
Cell Maintenance: Culture Caco-2 cells in a suitable medium, such as Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and antibiotics.
-
Seeding on Transwell® Inserts: Seed Caco-2 cells onto the apical side of permeable Transwell® filter inserts (typically 0.4 µm pore size) at a density of approximately 6 x 10^4 cells/cm².
-
Differentiation: Culture the cells for 21-25 days to allow for differentiation and the formation of a confluent monolayer with well-established tight junctions.
II. Monolayer Integrity Assessment
-
Transepithelial Electrical Resistance (TEER): Measure the TEER across the cell monolayer using a voltohmmeter. TEER values are an indicator of tight junction integrity. Only monolayers with TEER values above a pre-determined threshold (e.g., >250 Ω·cm²) should be used for transport studies.[2]
-
Lucifer Yellow Permeability: Assess the paracellular permeability by measuring the transport of Lucifer Yellow, a fluorescent molecule that does not readily cross the cell membrane. Low permeability of Lucifer Yellow confirms the integrity of the monolayer.
III. Transport Experiment (Apical to Basolateral)
-
Preparation: Wash the Caco-2 monolayers with pre-warmed transport buffer (e.g., Hank's Balanced Salt Solution with HEPES).
-
Dosing: Add the test compound (dissolved in transport buffer) to the apical (donor) chamber.
-
Sampling: At designated time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (receiver) chamber. Replace the collected volume with fresh transport buffer.
-
Analysis: Quantify the concentration of the test compound in the collected samples using a suitable analytical method, such as LC-MS/MS.
IV. Data Analysis
The apparent permeability coefficient (Papp) in cm/s is calculated using the following equation:
Papp = (dQ/dt) / (A * C0)
Where:
-
dQ/dt is the steady-state flux of the compound across the monolayer (µg/s).
-
A is the surface area of the filter membrane (cm²).
-
C0 is the initial concentration of the compound in the apical chamber (µg/mL).
Quantitative Data Summary
The following table provides a general classification of compound permeability based on Papp values obtained from Caco-2 assays.
| Papp (x 10⁻⁶ cm/s) | Permeability Classification | Predicted Human Absorption |
| < 1 | Low | < 50% |
| 1 - 10 | Moderate | 50% - 89% |
| > 10 | High | > 90% |
Note: These are generalized ranges, and correlation with in vivo absorption can vary.
Experimental Workflow Diagram
Caption: Workflow for a Caco-2 cell permeability assay.
Signaling Pathway Considerations in Drug Discovery
While a specific signaling pathway for "this compound" could not be identified, understanding signaling pathways is crucial in drug discovery. Tool compounds are often used to modulate specific nodes in a pathway to elucidate its function or to validate a potential drug target.
The diagram below illustrates a generic signal transduction cascade, which is a common mechanism of action for many drugs.
Caption: A generalized signal transduction pathway.
We trust this information on Caco-2 assays and general principles of drug discovery will be of value to your research. Should you have a different designation for the compound of interest, we would be pleased to conduct a more targeted search.
References
Identity of "KC02" as a Standard Experimental Control Cannot Be Confirmed
Extensive searches of scientific literature and chemical databases did not yield a definitive identification of a standard experimental control compound designated as "KC02." This lack of identification prevents the creation of accurate and reliable Application Notes and Protocols as requested.
Initial and targeted searches were conducted to ascertain the chemical nature and experimental use of a compound referred to as "this compound." These inquiries included searches for its mechanism of action, use as an experimental control, and application in drug development and cancer research. The search results were ambiguous and did not point to a specific, recognized molecule used in biomedical research.
The search results included references to:
-
KX02 , a dual src/pretubulin inhibitor for glioblastoma. This is an investigational therapeutic agent, not a control substance.
-
KJW KC-02 , an airsoft rifle, which is not relevant to the user's request for biochemical experimental design.
-
A planning document that mentions "this compound" in the context of tree maintenance, which is also irrelevant.
-
A PubChem entry for "Potassium;2-chlorobutanoate," however, there is no indication that this compound is commonly abbreviated as "this compound" or used as a standard control in experimental biology.
Without a confirmed identity for "this compound," it is not possible to provide the requested detailed Application Notes and Protocols. Key information that is currently missing includes:
-
Chemical Structure and Properties: Essential for determining appropriate solvents, storage conditions, and potential interactions.
-
Mechanism of Action (or Lack Thereof): A control substance is expected to be inert or have well-defined, minimal effects on the system under study. Without knowing what "this compound" is, its biological activity cannot be described.
-
Established Experimental Use: There is no available literature to indicate how "this compound" has been used in previous studies, what concentrations are appropriate, or what outcomes to expect in a control setting.
Path Forward
To fulfill the user's request, more specific information about "this compound" is required. If the user can provide any of the following, the Application Notes and Protocols can be developed:
-
The full chemical name of the compound.
-
The CAS (Chemical Abstracts Service) registry number.
-
A reference to a scientific publication where "this compound" is used as a control.
-
The chemical structure of the molecule.
Alternative: A Template with a Common Control Substance
As an alternative, a template for the requested Application Notes and Protocols can be created using a well-established negative control, such as dimethyl sulfoxide (DMSO) for in vitro studies or saline/vehicle for in vivo studies. This template would include the requested structured data tables, detailed experimental protocols for common assays (e.g., cell viability, western blotting, in vivo tumor models), and Graphviz diagrams for signaling pathways and workflows. The user could then adapt this template with the specific details of "this compound" once its identity is clarified.
Techniques for Assessing KC02 Specificity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of targeted therapeutics, such as kinase inhibitors, necessitates a thorough understanding of their specificity. Off-target effects can lead to unforeseen toxicities and a reduction in therapeutic efficacy. This document provides detailed application notes and protocols for assessing the specificity of a hypothetical kinase inhibitor, KC02. The described techniques are essential for characterizing the interaction of this compound with its intended target and the broader proteome, ensuring a comprehensive evaluation of its selectivity profile. These methodologies are critical for advancing drug development programs by providing a clear rationale for lead candidate selection and optimization.
Kinome Profiling
Kinome profiling is a crucial method for determining the selectivity of kinase inhibitors by screening them against a large panel of kinases. This approach provides a broad overview of the inhibitor's interaction landscape across the human kinome, identifying both intended targets and potential off-targets.
Data Presentation: this compound Kinome Scan
The following table summarizes the inhibitory activity of this compound against a panel of representative kinases. The data is presented as the percentage of inhibition at a fixed concentration of this compound (1 µM), allowing for a direct comparison of its effect on various kinases.
| Kinase Target | Family | % Inhibition at 1 µM this compound |
| Target Kinase A | TK | 98.5 |
| Off-Target Kinase 1 | TKL | 75.2 |
| Off-Target Kinase 2 | STE | 55.8 |
| Off-Target Kinase 3 | AGC | 20.1 |
| Off-Target Kinase 4 | CAMK | 15.4 |
| Off-Target Kinase 5 | CK1 | 8.3 |
| Off-Target Kinase 6 | CMGC | 5.1 |
Experimental Protocol: Kinome Profiling Assay
This protocol outlines a typical biochemical assay to determine the percentage of inhibition of a panel of kinases by this compound.
Materials:
-
Recombinant human kinases
-
Appropriate kinase-specific peptide substrates
-
This compound (solubilized in DMSO)
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Radiolabeled ATP ([(\gamma)-³²P]ATP or [(\gamma)-³³P]ATP)
-
Phosphocellulose paper or other capture membrane
-
Scintillation counter
-
96-well or 384-well plates
Procedure:
-
Prepare Kinase Reactions: In each well of a microplate, combine the assay buffer, the specific recombinant kinase, and its corresponding peptide substrate.
-
Add Inhibitor: Add this compound to the desired final concentration (e.g., 1 µM). Include a DMSO-only control (vehicle) for baseline activity.
-
Initiate Reaction: Start the kinase reaction by adding a mixture of unlabeled ATP and radiolabeled ATP. The final ATP concentration should be at or near the Km for each specific kinase to provide a more accurate measure of inhibitory potency.[1]
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a predetermined time, ensuring the reaction remains within the linear range.
-
Stop Reaction and Capture: Terminate the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper. The phosphorylated substrate will bind to the paper, while the unreacted radiolabeled ATP will not.
-
Washing: Wash the phosphocellulose paper multiple times with a wash buffer (e.g., phosphoric acid) to remove any unbound radiolabeled ATP.
-
Quantification: Measure the amount of incorporated radiolabel in the substrate using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each kinase by comparing the signal from the this compound-treated wells to the DMSO control wells.
Kinome Profiling Experimental Workflow
Cellular Thermal Shift Assay (CETSA)
The Cellular Thermal Shift Assay (CETSA) is a powerful method to verify target engagement in a cellular context.[2][3] The principle behind CETSA is that a ligand binding to its target protein stabilizes the protein, leading to an increase in its melting temperature.[3]
Data Presentation: this compound CETSA Results
The following table shows the thermal shift ((\Delta)Tm) for Target Kinase A and a known off-target kinase in the presence of this compound. A significant positive shift indicates direct binding of this compound to the protein in intact cells.
| Protein Target | Vehicle Tm (°C) | This compound-Treated Tm (°C) | (\Delta)Tm (°C) |
| Target Kinase A | 48.2 | 55.7 | +7.5 |
| Off-Target Kinase 1 | 52.1 | 52.3 | +0.2 |
Experimental Protocol: CETSA
This protocol describes a typical CETSA experiment followed by Western blot analysis.
Materials:
-
Cell line expressing the target kinase (e.g., SW620 cells)[2]
-
Cell culture medium
-
This compound (solubilized in DMSO)
-
Phosphate-buffered saline (PBS)
-
Protease inhibitor cocktail
-
Lysis buffer (e.g., RIPA buffer)[4]
-
Thermal cycler[4]
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Primary antibody against the target protein
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescence substrate
Procedure:
-
Cell Treatment: Treat cultured cells with this compound at the desired concentration or with DMSO (vehicle control) for a specified time (e.g., 2-12 hours) at 37°C.[2][5]
-
Cell Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS containing a protease inhibitor cocktail.
-
Heat Challenge: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of different temperatures (e.g., 44-60°C) for 3-5 minutes in a thermal cycler, followed by a cooling step.[2][4]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.[4]
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 12,000 x g) to pellet the aggregated, denatured proteins.[4]
-
Sample Preparation for Western Blot: Collect the supernatant containing the soluble proteins. Determine the protein concentration and normalize the samples.
-
Western Blot Analysis: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with a primary antibody specific for the target protein. Detect with a secondary HRP-conjugated antibody and chemiluminescence.
-
Data Analysis: Quantify the band intensities at each temperature for both the vehicle and this compound-treated samples. Plot the percentage of soluble protein as a function of temperature to generate melting curves and determine the melting temperature (Tm) for each condition.
Cellular Thermal Shift Assay (CETSA) Workflow
KiNativ™ Proteome-Wide Profiling
KiNativ™ is a chemical proteomics approach that uses an ATP- or ADP-based probe to assess the binding of an inhibitor to kinases in their native cellular environment.[6] This method allows for the quantification of inhibitor binding to a large number of kinases simultaneously in cell lysates.
Data Presentation: this compound KiNativ™ Results
The following table shows the IC₅₀ values for the binding of this compound to Target Kinase A and other kinases as determined by the KiNativ™ assay. Lower IC₅₀ values indicate higher binding affinity.
| Kinase Target | IC₅₀ (nM) |
| Target Kinase A | 15 |
| Off-Target Kinase 1 | 250 |
| Off-Target Kinase 2 | 1,200 |
| Off-Target Kinase 3 | >10,000 |
| Off-Target Kinase 4 | >10,000 |
Experimental Protocol: KiNativ™ Assay
This protocol provides a general workflow for the KiNativ™ assay.
Materials:
-
Cell lysates (e.g., from A375 cells)[7]
-
This compound (in various concentrations)
-
Desthiobiotin-ATP acyl-phosphate probe[7]
-
Trypsin
-
Streptavidin-coated beads
-
LC-MS/MS system
Procedure:
-
Lysate Preparation: Prepare cell lysates with a protein concentration of approximately 10 mg/mL.[7]
-
Inhibitor Incubation: Incubate the cell lysates with varying concentrations of this compound or DMSO (control) for a short period (e.g., 15 minutes).[7]
-
Probe Labeling: Add the desthiobiotin-ATP acyl-phosphate probe to a final concentration of around 5 µM and incubate for approximately 10 minutes.[7] Kinases that are not bound by this compound will be labeled by the probe.
-
Proteolytic Digestion: Digest the protein samples with trypsin to generate peptides.
-
Enrichment of Labeled Peptides: Use streptavidin-coated beads to enrich the biotinylated peptides that were labeled by the probe.
-
LC-MS/MS Analysis: Analyze the enriched peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the probe-labeled peptides from each kinase.[8]
-
Data Analysis: Determine the extent of labeling for each kinase at different this compound concentrations. The reduction in labeling in the presence of this compound is used to calculate the IC₅₀ value for inhibitor binding.
KiNativ™ Experimental Workflow
Multiplexed Inhibitor Beads and Mass Spectrometry (MIB/MS)
Multiplexed Inhibitor Beads and Mass Spectrometry (MIB/MS) is a chemical proteomics technique used to enrich and identify kinases that are active in a cell lysate. By pre-incubating the lysate with a drug of interest, one can assess which kinases are inhibited by observing their reduced binding to the MIBs.
Data Presentation: this compound MIB/MS Results
The following table shows the relative abundance of selected kinases captured by MIBs from lysates pre-treated with either a vehicle (DMSO) or this compound. A significant reduction in abundance indicates that this compound is occupying the ATP-binding site of that kinase, preventing it from binding to the MIBs.
| Kinase Target | Relative Abundance (Vehicle) | Relative Abundance (this compound-Treated) | % Reduction |
| Target Kinase A | 1.00 | 0.05 | 95.0 |
| Off-Target Kinase 1 | 1.00 | 0.30 | 70.0 |
| Off-Target Kinase 2 | 1.00 | 0.55 | 45.0 |
| Off-Target Kinase 3 | 1.00 | 0.98 | 2.0 |
| Off-Target Kinase 4 | 1.00 | 0.95 | 5.0 |
Experimental Protocol: MIB/MS Assay
This protocol outlines the general steps for a MIB/MS experiment.
Materials:
-
Cell lysates
-
This compound
-
Multiplexed inhibitor beads (a mixture of beads coupled to different broad-spectrum kinase inhibitors)
-
Wash buffers
-
Elution buffer
-
Trypsin
-
LC-MS/MS system
Procedure:
-
Lysate Preparation: Prepare clarified cell lysates.
-
Inhibitor Treatment: Pre-incubate the cell lysates with this compound or a vehicle control (DMSO).
-
MIB Incubation: Add the MIBs to the pre-treated lysates and incubate to allow active kinases to bind to the beads.
-
Washing: Thoroughly wash the beads to remove non-specifically bound proteins.
-
Elution: Elute the bound kinases from the beads.
-
Sample Preparation for MS: Perform an in-solution or on-bead tryptic digest of the eluted proteins.
-
LC-MS/MS Analysis: Analyze the resulting peptides by LC-MS/MS to identify and quantify the captured kinases.
-
Data Analysis: Compare the spectral counts or peptide intensities for each identified kinase between the this compound-treated and vehicle-treated samples to determine the degree of inhibition.
Signaling Pathway Analysis
Understanding the impact of this compound on cellular signaling pathways is crucial for interpreting its biological effects. Off-target inhibition can lead to the modulation of unintended pathways. The diagram below illustrates a hypothetical signaling cascade that could be affected by off-target kinase inhibition.
Hypothetical Signaling Pathway Affected by this compound
This diagram illustrates how this compound is designed to inhibit "Target Kinase A," but may also have off-target effects on "Off-Target Kinase 1," which is part of a parallel signaling pathway. Both pathways converge on a common transcription factor, highlighting the complexity of interpreting the downstream effects of a kinase inhibitor.
Conclusion
The comprehensive assessment of inhibitor specificity is a cornerstone of modern drug discovery. The techniques outlined in this document—Kinome Profiling, CETSA, KiNativ™, and MIB/MS—provide a multi-faceted approach to characterizing the selectivity of this compound. By employing these methods, researchers can gain a detailed understanding of the on- and off-target interactions of their compounds, enabling data-driven decisions for the advancement of safer and more effective targeted therapies.
References
- 1. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cellular thermal shift assay (CETSA) [bio-protocol.org]
- 3. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. 2.7. Cellular thermal shift assay (CETSA) [bio-protocol.org]
- 5. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 6. In Situ Kinase Profiling Reveals Functionally Relevant Properties of Native Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. AID 1343436 - KiNativ assay: Sample preparation: A375 cells from ATCC are lysed by sonication in commercially available lysis buffer, cleared by centrifugation, and the resulting supernatant gel filtered into a commercially available kinase reaction buffer containing 20 mM MnCl2. Final protein concentration of lysates are 10 mg/mL. 5 ul of each test compound is added from 100 uM, 10 uM, 1 uM, or 0.1 uM stock solutions in DMSO to 500 uL of lysate in duplicate for final concentrations of 1 uM, 0.1 uM, 0.01 uM, and 0.001 uM. 5 ul, of DMSO is added to 500 ul of lysate in quadruplicate for controls. After 15 minute incubation, desthiobiotin-ATP acylphosphate probe is added to each sample to a final concentration of 5 uM and incubated with the samples for 10 minutes. Following the probe reaction, samples are prepared for targeted mass spectrum analysis using ActivX standard protocol. - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting KC02 Insolubility in Aqueous Solutions
Welcome to the technical support center for KC02. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the aqueous insolubility of compound this compound.
Disclaimer: The following troubleshooting advice is based on general principles for poorly water-soluble compounds and should be adapted as needed for your specific experimental context.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound compound not dissolving in aqueous solutions?
A1: The insolubility of this compound in aqueous solutions is likely due to its chemical structure. Organic compounds with large non-polar regions tend to be hydrophobic and thus have low water solubility.[1][2] The principle of "like dissolves like" dictates that polar solvents are most effective at dissolving polar compounds, while non-polar solvents are better for non-polar compounds.[3] If this compound has significant non-polar characteristics, it will not readily dissolve in water.
Q2: I observed a precipitate when diluting my this compound stock solution into my aqueous experimental buffer. What is happening?
A2: This is a common issue when working with compounds that have low aqueous solubility.[4][5] Often, a concentrated stock solution is prepared in an organic solvent like dimethyl sulfoxide (DMSO) where the compound is highly soluble.[6] When this concentrated stock is diluted into an aqueous buffer, the solvent environment becomes predominantly polar. This rapid change in polarity can cause the compound to "crash out" or precipitate from the solution.[7]
Q3: Can I heat the solution to improve the solubility of this compound?
A3: For many compounds, increasing the temperature can increase solubility.[3][8] However, this is not universally effective and can sometimes lead to compound degradation, especially for thermally sensitive molecules. It is recommended to first test the thermal stability of this compound before using heat to aid dissolution. Gentle warming in a water bath is a common approach.[8]
Q4: What is the maximum recommended concentration of DMSO in my final aqueous solution for cell-based assays?
A4: To avoid solvent-induced toxicity in cell-based experiments, the final concentration of DMSO should generally be kept below 0.5%.[9] High concentrations of organic solvents can be detrimental to cell health and may interfere with experimental results. It is also crucial to include a vehicle control (the same concentration of DMSO in the medium without the compound) in your experiments.[9]
Troubleshooting Guides
Issue 1: this compound powder does not dissolve in the primary aqueous buffer.
Initial Solubility Testing Protocol
This protocol helps determine the general solubility characteristics of this compound.
Materials:
-
This compound compound
-
Distilled water
-
5% (w/v) aqueous HCl solution
-
5% (w/v) aqueous NaOH solution
-
5% (w/v) aqueous NaHCO3 solution
-
Test tubes or small vials
-
Vortex mixer
-
Water bath
Procedure:
-
Add approximately 30 mg of this compound to four separate test tubes.
-
To each tube, add 1 mL of one of the following solutions: distilled water, 5% HCl, 5% NaOH, or 5% NaHCO3.[8]
-
Vortex each tube vigorously for 30 seconds.
-
Observe and record whether the compound has dissolved.
-
If the compound is not soluble at room temperature, heat the tubes in a water bath (e.g., 50-70°C) for a few minutes and observe any changes in solubility.[8]
Interpreting the Results
| Observation in... | Implication for this compound | Recommended Next Steps |
| Water | Only low molecular weight and/or highly polar compounds are typically water-soluble.[8] | Proceed to organic solvent testing. |
| 5% NaOH | This compound may be an acidic compound (e.g., contains a phenol or carboxylic acid group).[8][10] | Use a buffer with a basic pH for your experiments if possible. |
| 5% NaHCO3 | This compound is likely a stronger acidic compound (e.g., a carboxylic acid).[8][11] | A basic buffer should effectively solubilize the compound. |
| 5% HCl | This compound may be a basic compound (e.g., contains an amine group).[8][10] | Use a buffer with an acidic pH for your experiments if possible. |
Issue 2: this compound precipitates upon dilution from an organic stock solution.
Recommended Protocol for Preparing an Aqueous Working Solution from a DMSO Stock
Objective: To minimize precipitation when diluting a concentrated this compound stock in DMSO into an aqueous buffer.
Materials:
-
Concentrated stock solution of this compound in DMSO
-
Aqueous buffer for the experiment (e.g., PBS)
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare a concentrated stock solution: Dissolve this compound in 100% DMSO to create a high-concentration stock (e.g., 10-50 mM). Ensure the compound is fully dissolved. Gentle warming or vortexing can be used.[12]
-
Perform serial dilutions: Instead of a single large dilution, perform a stepwise dilution. For example, to get a 1:1000 final dilution, first, make a 1:10 intermediate dilution in your aqueous buffer, vortex well, and then perform a 1:100 dilution from this intermediate solution.[9]
-
Vortex during dilution: Add the stock solution to the aqueous buffer while vortexing to ensure rapid mixing and dispersion.
-
Consider sonication: If a precipitate still forms, sonicating the solution in a water bath sonicator may help to redissolve the compound.[4]
-
Use co-solvents (for in vivo studies): For animal studies, co-solvents such as PEG400, Tween 80, or carboxymethylcellulose (CMC-Na) can be used in the final formulation to improve solubility.[5][9]
Troubleshooting Workflow for Precipitation
Caption: A workflow for troubleshooting precipitation during the dilution of a stock solution.
Advanced Strategies for Solubilization
If standard methods fail, consider these advanced approaches, particularly in a drug development context.
| Strategy | Description | Best For |
| pH Adjustment | For ionizable compounds, adjusting the pH of the aqueous solution to 2 pH units above the pKa (for acids) or below the pKa (for bases) can significantly increase solubility by forming a charged salt.[10] | Compounds with acidic or basic functional groups. |
| Use of Surfactants | Adding a small amount of a surfactant, such as sodium lauryl sulfate (SLS), to the aqueous medium can help to solubilize hydrophobic compounds.[13] | Highly insoluble, non-ionizable compounds. |
| Amorphous Solid Dispersion | This formulation technique involves dispersing the compound in a polymer matrix at a molecular level, converting it from a crystalline to a more soluble amorphous form.[14] | Pre-clinical and clinical drug development. |
Principle of pH-Dependent Solubility for an Acidic Compound dot
References
- 1. youtube.com [youtube.com]
- 2. Khan Academy [khanacademy.org]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 7. m.youtube.com [m.youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. medchemexpress.cn [medchemexpress.cn]
- 10. chem.ucalgary.ca [chem.ucalgary.ca]
- 11. www1.udel.edu [www1.udel.edu]
- 12. phytotechlab.com [phytotechlab.com]
- 13. fda.gov [fda.gov]
- 14. m.youtube.com [m.youtube.com]
Technical Support Center: Optimizing Small Molecule Inhibitor Concentration for Minimal Off-Target Effects
Disclaimer: The following information is intended as a general guide for researchers, scientists, and drug development professionals. No specific information could be found for a compound designated "KC02" in a biological or pharmacological context. The principles and protocols outlined below are broadly applicable to the optimization of small molecule inhibitors to minimize off-target effects. Always refer to specific literature and safety data sheets for any particular compound you are working with.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern?
A: Off-target effects occur when a small molecule inhibitor binds to and modulates the activity of proteins other than its intended therapeutic target.[1] These unintended interactions can lead to a variety of issues in research and drug development, including:
-
Cellular toxicity: Off-target effects can disrupt essential cellular functions, leading to decreased cell viability and confounding experimental outcomes.
-
Unwanted side effects in a therapeutic context: In drug development, off-target effects are a major cause of adverse drug reactions and toxicity.[2]
Q2: How can I determine the optimal concentration of my small molecule inhibitor?
A: The optimal concentration of a small molecule inhibitor is one that effectively inhibits the intended target with minimal off-target effects. This is typically determined by generating a dose-response curve. The goal is to identify the concentration range that gives a maximal on-target effect before off-target effects become significant. Key parameters to determine are the IC50 (half-maximal inhibitory concentration) for the on-target effect and assessing off-target effects at concentrations at and above the IC50.
Q3: What are some common initial steps to take when observing unexpected or inconsistent results with a small molecule inhibitor?
A: When faced with unexpected results, it is crucial to systematically troubleshoot your experiment. Here are some initial steps:
-
Confirm the identity and purity of your compound: Ensure that the small molecule inhibitor you are using is of high purity and has not degraded.
-
Check your calculations and dilutions: Simple errors in calculating concentrations can lead to significant issues.
-
Review your cell culture conditions: Factors such as cell density, passage number, and media composition can influence the cellular response to an inhibitor.[3]
-
Perform a cell viability assay: This will help you determine if the observed effects are due to general toxicity rather than specific target inhibition.
Troubleshooting Guides
Problem 1: High levels of cell death observed even at low concentrations of the inhibitor.
| Possible Cause | Suggested Solution |
| Inherent cytotoxicity of the compound | Perform a dose-response cell viability assay (e.g., MTT, CellTiter-Glo) to determine the cytotoxic concentration range. Compare the cytotoxic IC50 to the on-target IC50. A narrow therapeutic window may indicate significant off-target toxicity. |
| Solvent toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all conditions and is at a level that is non-toxic to your cells. Run a solvent-only control. |
| Poor compound solubility | Precipitated compound can cause non-specific cellular stress and toxicity. Visually inspect your media for any signs of precipitation. Consider using a different solvent or a formulation with better solubility. |
| Contamination | Test your cell cultures for common contaminants like mycoplasma, which can alter cellular responses to treatments.[3] |
Problem 2: The expected on-target effect is not observed, or is very weak.
| Possible Cause | Suggested Solution |
| Incorrect inhibitor concentration | Verify your stock concentration and dilutions. Perform a wider dose-response experiment to ensure you are testing a relevant concentration range. |
| Low target expression in your cell model | Confirm the expression of your target protein in the cell line you are using via Western blot, qPCR, or other relevant methods. |
| Inhibitor is inactive | Test the activity of your inhibitor in a cell-free biochemical assay if possible. Ensure proper storage of the compound to prevent degradation. |
| Cellular permeability issues | The inhibitor may not be efficiently entering the cells. Consider using a different compound or performing experiments with cell lysates or purified protein. |
| Rapid inhibitor metabolism | Cells may be metabolizing and inactivating the inhibitor. Time-course experiments can help to assess the duration of the inhibitory effect. |
Quantitative Data Presentation
Table 1: Example Dose-Response Data for On-Target and Off-Target Kinase Inhibition
| Concentration (µM) | % On-Target Kinase Activity | % Off-Target Kinase 1 Activity | % Off-Target Kinase 2 Activity | % Cell Viability |
| 0 (Vehicle) | 100 | 100 | 100 | 100 |
| 0.01 | 95 | 98 | 99 | 100 |
| 0.1 | 75 | 96 | 98 | 99 |
| 0.5 (IC50) | 50 | 92 | 95 | 98 |
| 1 | 25 | 85 | 90 | 95 |
| 5 | 5 | 60 | 75 | 80 |
| 10 | 2 | 40 | 55 | 65 |
| 50 | 1 | 15 | 25 | 30 |
This table illustrates how to present data to identify a concentration that maximizes on-target inhibition while minimizing effects on known off-target kinases and cell viability.
Experimental Protocols
Protocol 1: Determining the IC50 using a Cell-Based Assay (e.g., Western Blot for a Phosphorylated Target)
-
Cell Seeding: Plate your cells at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Compound Preparation: Prepare a 1000x stock of your inhibitor in a suitable solvent (e.g., DMSO). Make serial dilutions of this stock to create a range of concentrations to be tested.
-
Cell Treatment: The following day, treat the cells with the desired concentrations of your inhibitor. Include a vehicle-only control.
-
Incubation: Incubate the cells for a period of time relevant to the signaling pathway you are studying. This may range from minutes to hours.
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Western Blotting:
-
Normalize the protein concentrations for all samples.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Probe the membrane with a primary antibody specific for the phosphorylated form of your target protein.
-
Use an antibody for the total protein as a loading control.
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate and image the results.
-
-
Data Analysis:
-
Quantify the band intensities for the phosphorylated and total protein.
-
Normalize the phosphorylated protein signal to the total protein signal for each sample.
-
Express the results as a percentage of the vehicle-only control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and use a non-linear regression to calculate the IC50.
-
Visualizations
Caption: On-target vs. off-target effects of a small molecule inhibitor.
Caption: Workflow for optimizing inhibitor concentration.
Caption: Troubleshooting decision tree for unexpected results.
References
how to prevent KC02 degradation in experiments
Technical Support Center: KC02
Welcome to the technical support center for this compound. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling and use of this compound to ensure experimental accuracy and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: this compound is sensitive to light and temperature. For long-term storage, solid this compound should be stored at -20°C, protected from light. This compound stock solutions in DMSO should be aliquoted and stored at -80°C.
Q2: How should I prepare stock solutions of this compound?
A2: We recommend preparing a high-concentration stock solution (e.g., 10 mM) in anhydrous dimethyl sulfoxide (DMSO). Ensure the DMSO is of high purity and low water content to prevent hydrolysis. See the detailed protocol for stock solution preparation below.
Q3: Is this compound sensitive to light?
A3: Yes, this compound is photodegradable. All experimental steps involving this compound, from weighing the solid compound to treating cells, should be performed with minimal light exposure. Use amber-colored vials and cover plates with foil whenever possible.
Q4: How many times can I freeze-thaw a this compound stock solution aliquot?
A4: To maintain compound integrity, we strongly advise against repeated freeze-thaw cycles. It is best practice to prepare small-volume single-use aliquots. Our stability data indicates a significant loss of purity after three freeze-thaw cycles.
Q5: What is the stability of this compound in aqueous solutions and cell culture media?
A5: this compound has limited stability in aqueous solutions. When diluted from a DMSO stock into cell culture media for experiments, it should be used immediately. We recommend preparing fresh dilutions for each experiment and not storing this compound in media for more than a few hours.
Troubleshooting Guide
Issue: I am observing inconsistent IC50 values in my cell-based assays.
-
Possible Cause 1: this compound Degradation. Inconsistent results are often the first sign of compound degradation. This can be caused by improper storage, light exposure during experiments, or repeated freeze-thaw cycles of the stock solution.
-
Solution: Prepare fresh, single-use aliquots from a new vial of solid this compound. Ensure all experimental steps are performed with minimal light exposure. Compare results from a freshly prepared stock solution with your previous ones.
-
-
Possible Cause 2: Inconsistent Cell Seeding. Variability in cell number can lead to shifts in the apparent IC50 value.
-
Solution: Ensure a consistent cell seeding density across all plates and experiments. Use a cell counter for accuracy and allow cells to adhere and resume logarithmic growth before adding the compound.
-
Issue: The biological activity of my this compound seems to decrease over time.
-
Possible Cause: Stock Solution Instability. Storing this compound stock solutions at -20°C instead of -80°C can lead to gradual degradation over weeks. Similarly, using stock solutions that have been frozen and thawed multiple times will result in a loss of potency.
-
Solution: Always store DMSO stock aliquots at -80°C for long-term use. Refer to the data below on the impact of storage conditions and freeze-thaw cycles.
-
Issue: I observed precipitation when diluting my this compound stock solution into cell culture media.
-
Possible Cause: Poor Solubility. this compound has low aqueous solubility. High concentrations of DMSO from the stock solution or the final concentration of this compound in the media may exceed its solubility limit, causing it to precipitate.
-
Solution: Ensure the final concentration of DMSO in the cell culture media is low (typically <0.5%). When diluting, add the this compound stock solution to the media dropwise while vortexing gently to facilitate mixing and prevent localized high concentrations.
-
Data and Protocols
Data Presentation
Table 1: Stability of 10 mM this compound Stock Solution in DMSO
| Storage Condition | Purity after 1 Month | Purity after 3 Months |
| -80°C (Protected from Light) | >99% | 99% |
| -20°C (Protected from Light) | 97% | 92% |
| 4°C (Protected from Light) | 85% | 68% |
| Room Temperature (Light) | 55% | <40% |
Table 2: Impact of Freeze-Thaw Cycles on this compound Purity (10 mM Stock in DMSO)
| Number of Freeze-Thaw Cycles | Purity of this compound |
| 0 (Freshly Prepared) | >99% |
| 1 | >99% |
| 3 | 95% |
| 5 | 88% |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM)
-
Acclimatization: Allow the vial of solid this compound to equilibrate to room temperature for 15-20 minutes before opening to prevent condensation of moisture.
-
Weighing: In a low-light environment (e.g., a dimmed room or fume hood with the sash lowered), weigh the desired amount of this compound powder.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration. For example, if the molecular weight of this compound is 500 g/mol , add 1 mL of DMSO to 5 mg of this compound.
-
Solubilization: Vortex the solution for 2-3 minutes until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary, but do not exceed this temperature.
-
Aliquoting: Dispense the stock solution into single-use, amber-colored microcentrifuge tubes.
-
Storage: Store the aliquots at -80°C.
Protocol 2: Western Blot Analysis for p-ERK Inhibition by this compound
-
Cell Culture: Seed cells (e.g., A375 melanoma cells) in a 6-well plate and grow to 70-80% confluency.
-
Starvation: Serum-starve the cells for 12-24 hours to reduce basal signaling pathway activity.
-
This compound Treatment: Prepare fresh dilutions of this compound in serum-free media from a -80°C stock aliquot. Pre-treat the cells with varying concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for 2 hours.
-
Stimulation: Stimulate the cells with a growth factor (e.g., EGF at 50 ng/mL) for 15 minutes to activate the MAPK/ERK pathway.
-
Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against phospho-ERK (p-ERK) and total ERK, followed by HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Analyze the band intensities to determine the inhibition of ERK phosphorylation by this compound.
Visualizations
Caption: Simplified MAPK/ERK signaling pathway showing inhibition of MEK by this compound.
Caption: Recommended experimental workflow for handling this compound to prevent degradation.
Technical Support Center: Interpreting Unexpected Results with Vehicle Controls
Welcome to our technical support center. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot and interpret unexpected results when using vehicle controls in their experiments.
Frequently Asked Questions (FAQs)
Q1: My vehicle control, which should be inactive, is showing a biological effect. What could be the cause?
A1: This is a common issue, particularly when using solvents like Dimethyl Sulfoxide (DMSO). While often treated as an inert vehicle, DMSO can exhibit its own biological activity.[1] It can influence cell growth, with low concentrations sometimes stimulating proliferation and higher concentrations being inhibitory or cytotoxic.[1] It's also known to have anti-inflammatory effects and can alter the expression of various genes and proteins even at low concentrations.[1][2] Therefore, the "inactive" control may be actively modulating your experimental system.
Q2: At what concentration is DMSO considered safe to use as a vehicle control without off-target effects?
A2: While a universally "safe" concentration is difficult to define due to varying sensitivities of different cell lines and assays, it is generally recommended to keep the final DMSO concentration in your culture medium below 0.1% (v/v). However, studies have shown that even ultra-low concentrations of DMSO can have heterogeneous effects on signaling proteins.[3][4] It is crucial to perform a vehicle toxicity or dose-response experiment for your specific cell line and assay to determine the maximal concentration with no discernible effect.
Q3: Can DMSO interfere with my kinase assay?
A3: Yes, DMSO can have off-target effects on signaling pathways, including those involving kinases. Research has demonstrated that DMSO can alter the activation levels of kinases and their downstream substrates.[5] These effects can be cell line-specific and dependent on the concentration and exposure time.[3][4][5] If you observe unexpected changes in phosphorylation events in your vehicle control, it is worth investigating potential DMSO-induced artifacts.
Q4: How can I minimize the impact of vehicle control-induced effects on my experimental results?
A4: To minimize vehicle-induced effects, consider the following:
-
Lowest Possible Concentration: Use the lowest concentration of the vehicle that effectively solubilizes your test compound.
-
Vehicle Control Validation: Always include a vehicle-only control group in your experiments to assess its baseline effects.
-
Consistent Concentration: Ensure the final concentration of the vehicle is consistent across all experimental groups, including the untreated control if feasible, or more appropriately, a vehicle-treated control.
-
Alternative Solvents: If DMSO proves to be problematic, explore other less biologically active solvents, although each will require its own validation.
Troubleshooting Guide: Unexpected Vehicle Control Activity
This guide provides a structured approach to identifying and resolving issues arising from unexpected activity in your vehicle control group.
Problem: The vehicle control (e.g., DMSO) shows a significant deviation from the untreated or "no treatment" control.
Potential Causes and Solutions
| Potential Cause | Troubleshooting Steps | Recommended Action |
| Inherent Bioactivity of the Vehicle | Review literature for known effects of the solvent on your cell type or pathway of interest. Even at low concentrations, DMSO can have biological effects.[1][3][4][5] | If known effects are relevant to your assay, consider an alternative, less active solvent. Always include a vehicle-only control for normalization. |
| Vehicle Concentration is Too High | Perform a dose-response experiment with the vehicle alone to determine the highest non-toxic/non-interfering concentration for your specific assay and cell line. | Lower the vehicle concentration to a level that does not produce the observed effect. Ensure this concentration is sufficient for compound solubility. |
| Contamination of the Vehicle | Use a new, unopened bottle of high-purity, sterile-filtered solvent. Ensure proper storage to prevent degradation or contamination. | Discard the old stock of the vehicle and use a fresh, high-quality supply. |
| Cell Line Sensitivity | Different cell lines can have varied sensitivities to solvents like DMSO. | Characterize the effect of the vehicle on each new cell line you work with by running a baseline toxicity and activity profile. |
| Assay-Specific Interference | The vehicle may directly interfere with the assay components (e.g., enzymes, detection reagents). | Run the assay with the vehicle in an acellular setup to check for direct interference with the assay chemistry. |
Summary of Potential DMSO Effects on Cell-Based Assays
| Parameter | Observed Effect of DMSO | Typical Concentration Range |
| Cell Viability/Proliferation | Can be stimulated at very low concentrations or inhibited at higher concentrations.[1] | Inhibition often observed at >0.5% (v/v). |
| Cytokine Production | Can reduce the production of pro-inflammatory cytokines like TNF-α, IFN-γ, and IL-2.[2] | Effects seen at 1-5% (v/v). |
| Signaling Protein Activation | Can alter the phosphorylation state and activation of numerous kinases and downstream targets.[3][4][5] | Effects observed even at ultra-low concentrations (<0.01% v/v).[3][4] |
| Gene Expression | Can cause widespread changes in the transcriptome.[1] | Effects can be seen at concentrations as low as 0.1%.[1] |
Experimental Protocols
Key Experiment: Kinase Inhibitor Screening Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer
-
Test compound stock solution (e.g., in 100% DMSO)
-
Vehicle (e.g., 100% DMSO)
-
ADP-Glo™ Kinase Assay Kit (or similar ADP detection system)
-
96-well white microplate
Methodology:
-
Compound Preparation: Prepare a serial dilution of the test compound in 100% DMSO. Also, prepare a well with only 100% DMSO to serve as the vehicle control.
-
Kinase Reaction Setup:
-
In a 96-well plate, add the kinase, substrate, and kinase assay buffer to each well.
-
Add the serially diluted test compound to the appropriate wells. The final DMSO concentration should be kept constant across all wells (e.g., 0.5%).
-
Add only the vehicle (DMSO) to the "vehicle control" and "no kinase" wells.
-
-
Initiate Reaction: Add ATP to all wells except the "no kinase" control to start the kinase reaction.
-
Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specified period (e.g., 60 minutes).
-
Stop Reaction & Detect ADP:
-
Add ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP.
-
Incubate as per the manufacturer's instructions.
-
Add the Kinase Detection Reagent to convert ADP to ATP and then measure the light produced by the luciferase reaction.
-
-
Data Analysis:
-
Subtract the background signal (from the "no kinase" control) from all other readings.
-
Normalize the data with the vehicle control representing 100% kinase activity.
-
Plot the percentage of kinase inhibition against the log of the compound concentration and fit the data to a dose-response curve to determine the IC50.
-
Visualizations
Caption: Potential Interference of Vehicle Control in a Signaling Pathway.
Caption: Workflow for a Kinase Inhibitor Screening Assay.
Caption: Troubleshooting Unexpected Vehicle Control Activity.
References
- 1. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 2. [PDF] Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes | Semantic Scholar [semanticscholar.org]
- 3. Heterogeneous Off-Target Effects of Ultra-Low Dose Dimethyl Sulfoxide (DMSO) on Targetable Signaling Events in Lung Cancer In Vitro Models | Quanterix [quanterix.com]
- 4. researchgate.net [researchgate.net]
- 5. Heterogeneous Off-Target Effects of Ultra-Low Dose Dimethyl Sulfoxide (DMSO) on Targetable Signaling Events in Lung Cancer In Vitro Models - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving Signal-to-Noise Ratio with KC02
To provide you with accurate and relevant troubleshooting guides, FAQs, and experimental protocols for improving the signal-to-noise ratio with "KC02," please clarify the nature of this compound. Initial searches indicate that "this compound" can refer to several different things, including:
-
A pharmaceutical compound (KX02): A dual Src/pretubulin inhibitor for glioblastoma.
-
A model of airsoft rifle (KJW KC-02): A gas blowback airsoft rifle.
-
A designation in a public planning document: Referring to a specific tree.
Once you specify the context of this compound for your application (e.g., a specific laboratory reagent, a piece of equipment, a software program), I can generate the detailed technical support content you have requested. This will include:
-
Troubleshooting Guides and FAQs: Addressing common issues encountered during experiments.
-
Detailed Experimental Protocols: Providing step-by-step methodologies.
-
Quantitative Data Summaries: Presented in clear, structured tables.
-
Visual Diagrams: Including signaling pathways and experimental workflows created using Graphviz.
I am ready to assist you as soon as you provide more specific information about this compound.
addressing batch variability of KC02 compound
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of the KC02 compound. It offers troubleshooting guides, answers to frequently asked questions, and detailed experimental protocols to address potential issues, particularly those arising from batch variability.
Troubleshooting Guide
This guide is designed to help you resolve common issues you may encounter during your experiments with this compound.
Question: Why am I observing inconsistent results between different batches of this compound?
Answer:
Batch-to-batch variability is a known challenge with complex small molecules. This inconsistency can manifest as variations in potency (IC50), solubility, or off-target effects. To address this, we recommend a systematic approach to qualify each new batch.
Recommended Actions:
-
Verify Compound Identity and Purity:
-
Always review the Certificate of Analysis (CofA) for each batch. Key parameters to check are purity (typically by HPLC) and identity (by mass spectrometry and NMR).
-
If you suspect significant deviation, consider re-analyzing the batch using your in-house analytical capabilities.
-
-
Perform a Dose-Response Curve:
-
Establish a full dose-response curve for each new batch to determine the IC50 value. This is the most reliable way to assess functional potency.
-
Compare the IC50 of the new batch to previously validated batches. A significant shift may indicate a potency issue.
-
-
Assess Solubility:
-
Poor solubility can lead to inaccurate dosing and inconsistent results.
-
Visually inspect the compound's dissolution in your chosen solvent. If you observe precipitation, consider optimizing the solvent or using sonication.
-
Question: My this compound compound appears to have lost activity over time. What could be the cause?
Answer:
Loss of activity can be due to improper storage or degradation. This compound is sensitive to temperature fluctuations and light exposure.
Recommended Actions:
-
Storage:
-
Store this compound as a powder at -20°C, protected from light.
-
For stock solutions in DMSO, store at -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Stability Testing:
-
If you suspect degradation, you can assess the purity of your stored compound using HPLC.
-
Compare the purity of a freshly prepared solution with an older one.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of the Kinase X (KIX) signaling pathway. It competitively binds to the ATP-binding pocket of KIX, preventing the phosphorylation of its downstream substrate, SUB1.
Q2: What is the recommended solvent for this compound?
A2: For in vitro experiments, we recommend using dimethyl sulfoxide (DMSO) to prepare stock solutions. For in vivo studies, a formulation containing 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline is recommended, though this should be optimized for your specific experimental model.
Q3: How should I handle this compound in the laboratory?
A3: this compound is a potent compound and should be handled with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. All work should be performed in a chemical fume hood.
Quantitative Data Summary
The following table summarizes the quality control data for three different batches of this compound, providing an example of how to compare key parameters.
| Parameter | Batch A | Batch B | Batch C | Acceptance Criteria |
| Purity (HPLC) | 99.5% | 98.9% | 99.2% | > 98.0% |
| Identity (Mass Spec) | Confirmed | Confirmed | Confirmed | Conforms to Structure |
| IC50 (Kinase Assay) | 5.2 nM | 15.8 nM | 6.1 nM | 5 - 10 nM |
| Solubility (in DMSO) | 50 mM | 45 mM | 52 mM | > 40 mM |
Experimental Protocols
Protocol: Cell-Based KIX Phosphorylation Assay
This protocol describes a method to assess the functional activity of this compound by measuring the inhibition of SUB1 phosphorylation in cells.
Materials:
-
This compound Compound
-
Cell line expressing KIX (e.g., HEK293-KIX)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-SUB1, anti-total-SUB1, anti-GAPDH
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Cell Plating: Plate HEK293-KIX cells in a 6-well plate and grow to 80-90% confluency.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Treat the cells with the desired concentrations of this compound for 2 hours. Include a vehicle control (DMSO).
-
Cell Lysis: Wash the cells with cold PBS and then add lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the secondary antibody for 1 hour at room temperature.
-
Develop the blot using a chemiluminescent substrate and image the bands.
-
-
Data Analysis: Quantify the band intensities for phospho-SUB1 and total-SUB1. Normalize the phospho-SUB1 signal to the total-SUB1 signal. Plot the normalized data against the this compound concentration to determine the IC50.
Visualizations
Caption: The KIX signaling pathway and the inhibitory action of the this compound compound.
Caption: Experimental workflow for assessing this compound compound batch variability.
Technical Support Center: Overcoming Challenges in KC02 Delivery to Cells
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during the delivery of KC02 to cells.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of this compound for initial experiments?
A1: The optimal concentration of this compound is highly cell-type dependent and can be influenced by cell density and assay duration. We recommend performing a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions. A typical starting range for many small molecules is between 1 µM and 10 µM.
Q2: How can I assess the efficiency of this compound delivery to my cells?
A2: Delivery efficiency can be assessed using several methods. If this compound is fluorescently labeled, direct visualization and quantification can be performed using fluorescence microscopy or flow cytometry. For unlabeled this compound, downstream functional assays that measure the intended biological effect (e.g., inhibition of a target protein, change in gene expression) can serve as an indirect measure of successful delivery.
Q3: What are the potential off-target effects of this compound?
A3: Off-target effects are a possibility with any therapeutic agent.[1][2][3] These can arise from the interaction of this compound with unintended cellular components. It is crucial to include appropriate controls in your experiments to identify and mitigate these effects. This can include using a negative control compound with a similar chemical structure but lacking the active moiety of this compound, or using knockout cell lines for the intended target to confirm that the observed phenotype is on-target.[1]
Q4: How long should I incubate the cells with this compound?
A4: The optimal incubation time will vary depending on the cell type, the mechanism of this compound uptake, and the desired biological endpoint. We recommend a time-course experiment to determine the ideal incubation period. Start with a range of time points (e.g., 4, 8, 12, 24, and 48 hours) to identify when the desired effect is maximal with minimal cytotoxicity.
Troubleshooting Guides
Low Delivery Efficiency
Low delivery efficiency of this compound can manifest as a weak or absent biological response. The following table outlines potential causes and recommended solutions.
| Potential Cause | Recommended Solution |
| Suboptimal this compound Concentration | Perform a dose-response experiment to identify the optimal concentration for your cell type. |
| Incorrect Incubation Time | Conduct a time-course experiment to determine the optimal incubation duration. |
| Cell Health | Ensure cells are healthy, in the logarithmic growth phase, and at an appropriate confluency. |
| Delivery Vehicle Incompatibility | If using a delivery vehicle (e.g., nanoparticles, liposomes), ensure it is compatible with your cell type and this compound. Consider screening different formulations. |
| Cellular Uptake Mechanism | Investigate the primary mechanism of this compound uptake in your cells (e.g., passive diffusion, endocytosis). This can inform strategies to enhance uptake, such as using endocytosis inhibitors to probe the pathway. |
High Cytotoxicity
High cytotoxicity can obscure the specific effects of this compound and lead to non-specific cell death.
| Potential Cause | Recommended Solution |
| This compound Concentration Too High | Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the cytotoxic concentration range and use a concentration well below this for your experiments. |
| Prolonged Incubation Time | Reduce the incubation time. A shorter exposure may be sufficient to achieve the desired effect with less toxicity. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is non-toxic to your cells (typically <0.1%). |
| Off-Target Effects | High cytotoxicity can be a result of off-target effects.[1][3] Use lower concentrations of this compound and include stringent controls to assess off-target toxicity. |
Experimental Protocols
Protocol 1: Determining Optimal this compound Concentration using a Dose-Response Curve
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
This compound Dilution Series: Prepare a serial dilution of this compound in your cell culture medium. A typical range to test would be from 0.01 µM to 100 µM.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Incubation: Incubate the cells for the desired experimental duration (e.g., 24 or 48 hours).
-
Assay: Perform a relevant assay to measure the biological effect of this compound (e.g., a cell viability assay like MTT, or a specific functional assay related to the target of this compound).
-
Data Analysis: Plot the measured response against the log of the this compound concentration to generate a dose-response curve and determine the EC50 (half-maximal effective concentration).
Protocol 2: Assessing this compound Cytotoxicity with an MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate as described in Protocol 1.
-
This compound Treatment: Treat cells with a range of this compound concentrations, including a vehicle control and a positive control for cell death (e.g., a known cytotoxic agent).
-
Incubation: Incubate for the desired duration.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically 570 nm).
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Visualizing Experimental Workflows and Pathways
To aid in experimental design and understanding, the following diagrams illustrate key workflows and potential cellular pathways involved in this compound delivery.
Caption: A generalized workflow for a typical this compound cell-based experiment.
References
Technical Support Center: Refinement of Experimental Protocols
Internal Note: Initial searches for a compound or reagent designated "KC02" did not yield relevant results in the context of biological or chemical research. The provided search results pertain to general cell signaling pathways and the mechanism of action of an unrelated compound. Therefore, this technical support guide has been constructed as a template, illustrating the requested format and content structure. To provide specific, actionable guidance, the correct name of the experimental agent is required.
Frequently Asked Questions (FAQs)
| Question ID | Question | Answer |
| KC-G-001 | What is the primary mechanism of action for the experimental compound? | The mechanism of action is currently undefined in the provided information. To understand its effects, it is crucial to first elucidate its molecular targets and downstream signaling pathways. A recommended starting point would be a series of target deconvolution assays. |
| KC-P-001 | What are the recommended starting concentrations for in vitro assays? | Without preliminary data on the compound's potency (e.g., IC50 or EC50 values), a broad concentration range is advised for initial dose-response experiments. A logarithmic dilution series from 1 nM to 100 µM is a standard approach to determine the optimal concentration range. |
| KC-T-001 | My cells are showing signs of toxicity even at low concentrations. What could be the cause? | Off-target effects are a common source of cellular toxicity. It is also possible that the vehicle used to dissolve the compound is contributing to the observed toxicity. A vehicle-only control is essential to rule out this possibility. If toxicity persists, consider performing a cell viability assay (e.g., MTT or trypan blue exclusion) in parallel with your primary experiment. |
| KC-S-001 | The compound appears to be unstable in my cell culture medium. How can I address this? | The stability of a compound can be influenced by factors such as pH, temperature, and interaction with media components. It is recommended to prepare fresh stock solutions for each experiment and to minimize the time the compound spends in the incubator before data collection. If instability persists, consider alternative formulations or the use of a stabilizing agent, if compatible with the experimental design. |
Troubleshooting Guides
Issue: Inconsistent or Non-reproducible Results
This guide provides a logical workflow for diagnosing the root cause of variability in experimental outcomes.
Technical Support Center: Ensuring Compound Inactivity in Research Assays
Notice: Initial searches for the compound "KC02" did not yield information on a specific small molecule used in biological assays. The search results were predominantly associated with the "KJW KC-02" airsoft rifle. Without a specific chemical entity to investigate, this guide will provide general principles and troubleshooting strategies for ensuring the inactivity of a control compound in various assays. Researchers should apply these principles to their specific negative control compound.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to use an inactive control compound in our experiments?
A1: An inactive control compound, often a structurally similar but biologically inert analog of the active compound, is essential for several reasons:
-
Specificity Verification: It helps to ensure that the observed effects of the active compound are due to its specific interaction with the intended target and not due to off-target effects or non-specific interactions.
-
Assay Artifact Identification: It can reveal artifacts within the assay system, such as interference with the detection method (e.g., fluorescence quenching or enhancement) or effects on cell health that are unrelated to the target pathway.
-
Baseline Establishment: It provides a true baseline for the experiment, allowing for accurate quantification of the active compound's potency and efficacy.
Q2: What are the common reasons a supposedly inactive control compound shows activity in an assay?
A2: Several factors can contribute to unexpected activity from a control compound:
-
Contamination: The control compound may be contaminated with the active compound or other impurities.
-
Off-Target Effects: At higher concentrations, even "inactive" compounds can exhibit off-target pharmacology.
-
Compound Instability: The compound may degrade into an active form under experimental conditions (e.g., in media, in the presence of light).
-
Assay Interference: The compound may directly interfere with the assay technology (e.g., luciferase, fluorescent proteins, antibodies).
-
Cellular Health Effects: The compound might induce stress or toxicity at the tested concentrations, leading to secondary effects that mimic a specific biological response.
Troubleshooting Guide: Unexpected Activity from a Control Compound
This guide provides a structured approach to troubleshooting when your inactive control, which we will refer to as "Control-X," exhibits unexpected activity.
Problem 1: Control-X shows a dose-dependent effect in a cell-based assay.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Contamination with Active Compound | 1. Verify the purity of the Control-X stock by an orthogonal method (e.g., LC-MS, NMR). 2. Synthesize or purchase a fresh batch of Control-X from a reputable supplier. | A pure, fresh stock of Control-X should show no activity at the concentrations where the previous stock was active. |
| General Cellular Toxicity | 1. Perform a cell viability assay (e.g., CellTiter-Glo®, MTS) in parallel with your primary assay. 2. Test Control-X in a panel of unrelated cell lines. | If the activity of Control-X correlates with a decrease in cell viability, the observed effect is likely due to toxicity. |
| Off-Target Activity | 1. Reduce the concentration range of Control-X to well below its predicted off-target activity levels. 2. Test Control-X in a cell line known not to express the primary target of the active compound. | The unexpected activity should disappear at lower, non-toxic concentrations or in the target-negative cell line. |
Problem 2: Control-X interferes with the assay readout in a biochemical assay.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Direct Assay Interference | 1. Run the assay in a cell-free or target-free format with all assay components and Control-X. 2. If using a fluorescence-based readout, measure the intrinsic fluorescence and quenching properties of Control-X. | Control-X should not produce a signal in the absence of the biological target. Its intrinsic optical properties should not overlap with the assay's excitation/emission wavelengths. |
| Compound Aggregation | 1. Include a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer. 2. Analyze the particle size of Control-X in solution using dynamic light scattering (DLS). | The addition of a detergent should abolish the non-specific activity. DLS should show no evidence of large aggregates. |
Experimental Protocols
Protocol 1: Validating the Inactivity of a Control Compound in a Cell-Based Luciferase Reporter Assay
-
Cell Seeding: Plate cells at a predetermined optimal density in a 96-well plate and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of both the active compound and the inactive control (Control-X). Add the compounds to the cells and incubate for the desired treatment period (e.g., 6, 24, or 48 hours). Include a vehicle-only control (e.g., 0.1% DMSO).
-
Parallel Viability Assay: In a separate plate treated identically, perform a cell viability assay (e.g., using a resazurin-based reagent) to assess the cytotoxicity of the compounds at each concentration.
-
Luciferase Assay: Following treatment, lyse the cells and measure luciferase activity according to the manufacturer's protocol.
-
Data Analysis:
-
Normalize the luciferase signal to the cell viability data to correct for any cytotoxic effects.
-
Plot the dose-response curves for both the active compound and Control-X.
-
Acceptance Criteria: Control-X should not exhibit a significant change in the normalized luciferase signal across the tested concentration range, particularly at concentrations where the active compound shows a clear effect.
-
Protocol 2: Counter-Screen for Assay Interference
-
Assay Setup: Prepare the assay reaction mixture in a 96-well plate, excluding the biological target (e.g., enzyme or receptor).
-
Compound Addition: Add the inactive control (Control-X) at the highest concentration used in the primary assay. Include a positive control for interference if available, and a vehicle control.
-
Readout: Perform the standard assay readout (e.g., fluorescence, luminescence, absorbance).
-
Data Analysis:
-
Compare the signal from the wells containing Control-X to the vehicle control.
-
Acceptance Criteria: The signal from Control-X should not be significantly different from the vehicle control, indicating no direct interference with the assay components or detection method.
-
Visualizing the Troubleshooting Workflow
Below is a logical workflow for troubleshooting unexpected activity from a control compound.
Caption: Troubleshooting workflow for an inactive control.
Validation & Comparative
Validating the Inactivity of KC02 Against ABHD16A: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the α/β-hydrolase domain containing protein 16A (ABHD16A) inhibitor, KC01, and its structurally similar but inactive counterpart, KC02. The focus is to validate the inactivity of this compound against ABHD16A, establishing its utility as a negative control in experimental settings. All data presented is supported by detailed experimental protocols.
Introduction to ABHD16A and its Modulation
ABHD16A is a crucial serine hydrolase that functions as a phosphatidylserine (PS) lipase, playing a key role in the biosynthesis of lysophosphatidylserine (lyso-PS)[1][2]. Lyso-PS is a signaling lipid implicated in various immunological and neurological processes[2]. The enzymatic activity of ABHD16A is counterbalanced by ABHD12, a major lyso-PS lipase responsible for its degradation[1][2]. This dynamic interplay between ABHD16A and ABHD12 regulates the cellular levels of lyso-PS, and dysregulation of this pathway has been linked to neurological disorders[1][2]. Given its role in signaling pathways, the development of potent and selective inhibitors for ABHD16A is of significant interest for therapeutic and research applications.
KC01 as a Potent ABHD16A Inhibitor and this compound as a Negative Control
KC01 is a small-molecule inhibitor that has been identified as a potent and selective inhibitor of ABHD16A[1]. To rigorously validate the on-target effects of KC01, a structurally analogous but functionally inactive compound, this compound, was developed to serve as a negative control[1][3]. The comparative analysis of these two probes is essential for accurately interpreting experimental results and attributing observed biological effects to the specific inhibition of ABHD16A.
Quantitative Comparison of Inhibitory Activity
The inhibitory potency of KC01 and this compound against both human and mouse ABHD16A has been quantified using competitive activity-based protein profiling (ABPP) and a phosphatidylserine (PS) substrate assay. The half-maximal inhibitory concentration (IC50) values from these assays are summarized in the table below.
| Compound | Target | Assay Type | IC50 Value |
| KC01 | Human ABHD16A | Competitive ABPP | ~0.2-0.5 µM[1][3] |
| Human ABHD16A | PS Substrate Assay | 90 ± 20 nM[1][3] | |
| Mouse ABHD16A | Competitive ABPP | ~0.2-0.5 µM[1][3] | |
| Mouse ABHD16A | PS Substrate Assay | 520 ± 70 nM[1][3] | |
| This compound | Human ABHD16A | Competitive ABPP | > 10 µM[1][3] |
| Human ABHD16A | PS Substrate Assay | > 10 µM[1][3] | |
| Mouse ABHD16A | Competitive ABPP | > 10 µM[1][3] | |
| Mouse ABHD16A | PS Substrate Assay | > 10 µM[1][3] |
As the data clearly indicates, KC01 is a potent inhibitor of ABHD16A with IC50 values in the nanomolar to low micromolar range. In stark contrast, this compound shows no significant inhibition of either human or mouse ABHD16A at concentrations up to 10 µM, confirming its status as an inactive control probe[1][3].
Off-Target Profile of this compound
While this compound is inactive against ABHD16A, it is important to note that it is not entirely devoid of biological activity and has been shown to inhibit other serine hydrolases. Specifically, at a concentration of 1 µM, this compound has been observed to inhibit ABHD11 (94% inhibition) and LYPLA1 (63% inhibition)[1][3]. This underscores the importance of using such control compounds within the context of a well-characterized system to avoid misinterpretation of results due to off-target effects.
Signaling Pathway of ABHD16A and ABHD12
The following diagram illustrates the central role of ABHD16A and ABHD12 in the regulation of lyso-PS levels.
Caption: The ABHD16A-ABHD12 axis in lyso-PS metabolism and the points of intervention for KC01 and this compound.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Competitive Activity-Based Protein Profiling (ABPP)
This protocol is a generalized procedure for assessing the inhibitory activity of compounds against ABHD16A in a cellular context.
Caption: Workflow for competitive activity-based protein profiling (ABPP).
Methodology:
-
Proteome Preparation: HEK293T cells overexpressing either human or mouse ABHD16A are lysed, and the membrane fraction containing the enzyme is isolated by centrifugation. The total protein concentration of the lysate is determined.
-
Inhibitor Incubation: The proteome is pre-incubated with a range of concentrations of KC01 or this compound for 30 minutes at 37°C to allow for target engagement.
-
Probe Labeling: A broad-spectrum serine hydrolase activity-based probe, such as a fluorophosphonate coupled to a reporter tag (e.g., FP-rhodamine), is added to the inhibitor-treated proteome and incubated for another 30 minutes at 37°C. The probe covalently binds to the active site of serine hydrolases that were not blocked by the inhibitor.
-
SDS-PAGE and Analysis: The reaction is quenched, and the proteins are separated by size using SDS-PAGE. The gel is then scanned for fluorescence. The intensity of the band corresponding to ABHD16A is quantified. A decrease in fluorescence intensity compared to a vehicle control indicates inhibition of the enzyme. IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.
Phosphatidylserine (PS) Lipase Activity Assay
This fluorometric assay directly measures the enzymatic activity of ABHD16A by detecting a product of the lipase reaction.
Methodology:
-
Reaction Setup: The assay is typically performed in a 96-well plate format. Each well contains the membrane proteome from ABHD16A-transfected HEK293T cells, a phosphatidylserine substrate, and varying concentrations of the inhibitor (KC01 or this compound) in an appropriate assay buffer[4][5].
-
Enzymatic Reaction: The plate is incubated at 37°C to allow ABHD16A to cleave the PS substrate, which produces phosphatidic acid and L-serine[4][5].
-
Signal Development: A developer mix containing enzymes that react with the L-serine product is added. This enzymatic cascade results in the production of a stable fluorophore[4][5].
-
Fluorescence Measurement: The fluorescence is measured using a microplate reader at an excitation wavelength of 538 nm and an emission wavelength of 587 nm[4][5].
-
Data Analysis: The fluorescence intensity is proportional to the amount of L-serine produced and thus reflects the activity of ABHD16A. The percentage of inhibition for each inhibitor concentration is calculated relative to a vehicle control, and the IC50 value is determined by non-linear regression analysis.
Conclusion
The experimental data robustly demonstrates that this compound is inactive against ABHD16A, with IC50 values greater than 10 µM in both competitive ABPP and direct substrate activity assays[1][3]. This makes it an ideal negative control for studies involving the active inhibitor KC01, allowing researchers to confidently attribute the biological effects of KC01 to the specific inhibition of ABHD16A. However, the known off-target activity of this compound against other hydrolases necessitates careful experimental design and interpretation of results. The provided protocols offer a foundation for the independent validation and use of these chemical probes in studying the role of ABHD16A in health and disease.
References
Comparative In Vitro Efficacy of MEK1/2 Inhibitors KC02 and KC01
For research, scientific, and drug development professionals, this guide provides an objective comparison of the in vitro performance of two novel small molecule inhibitors, KC02 and KC01. This document outlines their inhibitory effects on the MAPK/ERK signaling pathway and includes detailed experimental data and methodologies to support the findings.
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[1][2] Dysregulation of this pathway is a common driver in many cancers, making it a key target for therapeutic intervention. This compound and KC01 are two experimental small molecule inhibitors designed to target MEK1 and MEK2, the dual-specificity kinases that act as a central node in this cascade. By inhibiting MEK1/2, these compounds aim to block the phosphorylation and activation of ERK1/2, thereby impeding downstream signaling and inhibiting the growth of cancer cells with aberrant MAPK pathway activation.
Quantitative Data Summary
The in vitro potency of this compound and KC01 was evaluated using a biochemical kinase assay to determine direct enzyme inhibition and a cell-based assay to assess anti-proliferative activity in a human cancer cell line known to have a constitutively active MAPK/ERK pathway. The half-maximal inhibitory concentrations (IC50) are summarized below.
| Assay Type | Target | This compound IC50 (nM) | KC01 IC50 (nM) |
| Biochemical Kinase Assay | Recombinant MEK1 | 5.2 | 15.8 |
| Cell Viability Assay (MTT) | A549 Lung Cancer Cells | 25.4 | 88.2 |
The data indicates that both compounds inhibit MEK1 kinase activity and reduce the viability of A549 cancer cells. This compound demonstrates greater potency in both the biochemical and cellular assays compared to KC01.
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the process of evaluation, the following diagrams illustrate the MAPK/ERK signaling pathway and the experimental workflow used to compare this compound and KC01.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility.
MEK1 Biochemical Kinase Assay
This assay measures the direct inhibitory effect of this compound and KC01 on the enzymatic activity of recombinant human MEK1.
-
Materials : Recombinant active MEK1, inactive ERK2 substrate, ATP, assay buffer (e.g., Tris-HCl, MgCl2, DTT), 96-well plates, and a luminescence-based kinase activity detection kit.
-
Procedure :
-
Prepare a serial dilution of this compound and KC01 in DMSO, followed by dilution in assay buffer.
-
In a 96-well plate, add the MEK1 enzyme to each well.
-
Add the diluted compounds (this compound, KC01) or DMSO (vehicle control) to the wells and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the ERK2 substrate and ATP.
-
Incubate the reaction for 60 minutes at 30°C.
-
Stop the reaction and measure the remaining ATP using a luminescence-based detection reagent according to the manufacturer's protocol.
-
Luminescence is read on a plate reader. The signal is inversely proportional to MEK1 activity.
-
Data is normalized to controls, and IC50 values are calculated using a non-linear regression curve fit.
-
Cell Viability (MTT) Assay
This colorimetric assay assesses the ability of the compounds to reduce the metabolic activity of A549 cells, which serves as an indicator of cell viability and proliferation.[3][4][5]
-
Materials : A549 human lung carcinoma cell line, cell culture medium (e.g., RPMI-1640 with 10% FBS), 96-well cell culture plates, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), and DMSO.
-
Procedure :
-
Seed A549 cells into 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.[3]
-
Treat the cells with a serial dilution of this compound and KC01 for 72 hours. Include wells with DMSO as a vehicle control.
-
After the incubation period, add MTT solution to each well and incubate for 4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[6]
-
Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Determine the IC50 values by plotting cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[4]
-
Western Blot Analysis of ERK Phosphorylation
This technique is used to detect the levels of phosphorylated ERK (p-ERK) and total ERK in cell lysates to confirm that the compounds inhibit the intended target in a cellular context.
-
Materials : A549 cells, cell lysis buffer, protease and phosphatase inhibitors, protein assay kit (e.g., BCA), SDS-PAGE gels, PVDF membranes, primary antibodies (anti-p-ERK1/2, anti-total ERK1/2, anti-GAPDH), HRP-conjugated secondary antibodies, and a chemiluminescence detection reagent.
-
Procedure :
-
Plate A549 cells and allow them to adhere. Serum-starve the cells overnight to reduce basal pathway activity.
-
Pre-treat the cells with various concentrations of this compound, KC01, or DMSO for 2 hours.
-
Stimulate the cells with a growth factor (e.g., EGF) for 15 minutes to activate the MAPK/ERK pathway.
-
Wash the cells with cold PBS and lyse them on ice using a lysis buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with the primary antibody against p-ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Strip the membrane and re-probe with antibodies for total ERK and a loading control (e.g., GAPDH) to ensure equal protein loading.[7]
-
References
KC02: A Validated Negative Control for ABHD16A Research
In the study of the α/β-hydrolase domain-containing protein 16A (ABHD16A), a key enzyme in lipid metabolism, the use of precise chemical tools is paramount for elucidating its biological functions. KC02 has emerged as a widely used and validated negative control for its potent and selective inhibitor, KC01. This guide provides a comprehensive comparison of this compound with other negative control strategies for ABHD16A, supported by experimental data, to aid researchers in the design and interpretation of their studies.
Comparison of this compound and Other Negative Controls
This compound is a structural analog of the active inhibitor KC01, designed to be inactive against ABHD16A. This pairing allows for rigorous assessment of on-target effects of KC01. The primary alternative negative control is the genetic knockout of the ABHD16A gene, which provides a complete loss-of-function model.
| Control Strategy | Principle | Advantages | Limitations |
| This compound | Structurally similar, inactive small molecule | - Temporal control of inhibition- Dose-dependent studies possible- Applicable across various cell types and in vivo models | - Potential for off-target effects- Does not fully recapitulate a null background |
| ABHD16A Knockout | Genetic deletion of the ABHD16A gene | - Complete and specific loss of ABHD16A protein- Ideal for validating on-target effects of inhibitors | - Developmental compensation may occur- Not suitable for all experimental systems |
Quantitative Performance Data
The efficacy of this compound as a negative control is demonstrated by its lack of inhibitory activity against ABHD16A, in stark contrast to KC01.
| Compound | Target | IC50 (µM) | PS Lipase Inhibition | Reference |
| KC01 | Human ABHD16A | ~0.2-0.5 | Yes | [1] |
| This compound | Human ABHD16A | > 10 | No | [1] |
| KC01 | Mouse ABHD16A | ~0.5 | Yes | [1] |
| This compound | Mouse ABHD16A | > 10 | No | [1] |
Furthermore, studies have shown that while KC01 significantly inhibits ABHD16A activity in various cell lines, this compound has a minimal effect. For instance, in situ treatment of COLO205, K562, and MCF7 cell lines with 1 µM KC01 blocked PS lipase activity, whereas 1 µM this compound did not.[1]
Off-Target Profile
While this compound is an excellent negative control for ABHD16A, it is important to note its own off-target profile. Competitive activity-based protein profiling (ABPP) has revealed that this compound can inhibit other serine hydrolases, such as ABHD11 (94% inhibition) and LYPLA1 (63% inhibition).[1][2] Interestingly, this compound does not inhibit ABHD3 and ABHD13, which are known off-targets of the active probe KC01.[1][2] This differential off-target profile can be leveraged to dissect the specific contributions of ABHD16A from other hydrolase activities.
Experimental Protocols
Competitive Activity-Based Protein Profiling (ABPP)
This method is used to assess the potency and selectivity of inhibitors against a target enzyme within a complex proteome.
-
Proteome Preparation: Tissues or cells are homogenized and centrifuged to isolate the desired cellular fraction (e.g., membrane proteome). Protein concentration is determined using a standard assay.
-
Inhibitor Incubation: Proteomes are pre-incubated with varying concentrations of the inhibitor (e.g., KC01 or this compound) for a specified time and temperature (e.g., 30 minutes at 37°C).[1]
-
Probe Labeling: A broad-spectrum serine hydrolase probe, such as fluorophosphonate-rhodamine (FP-rhodamine), is added to the proteome and incubated (e.g., 2 µM for 30 minutes at 37°C) to label the active sites of serine hydrolases that were not blocked by the inhibitor.[1]
-
SDS-PAGE and Fluorescence Scanning: The labeled proteome is resolved by SDS-PAGE. The gel is then scanned for fluorescence to visualize the labeled hydrolases. A decrease in fluorescence intensity of a specific band in the presence of an inhibitor indicates target engagement.
Phosphatidylserine (PS) Lipase Activity Assay
This assay directly measures the enzymatic activity of ABHD16A.
-
Enzyme Source: Membrane proteomes from cells or tissues expressing ABHD16A are used as the enzyme source.
-
Inhibitor Pre-incubation: The enzyme source is pre-incubated with the inhibitor (KC01 or this compound) or vehicle control.
-
Substrate Addition: A phosphatidylserine substrate (e.g., C18:0/18:1 PS) is added to initiate the reaction.[3]
-
Detection of Product: The reaction is quenched, and the amount of lysophosphatidylserine (lyso-PS) product is quantified, typically by liquid chromatography-mass spectrometry (LC-MS). A reduction in lyso-PS formation indicates inhibition of ABHD16A.
Visualizing the Role of this compound
The following diagrams illustrate the experimental logic and the signaling context of ABHD16A.
Figure 1. Experimental logic for using this compound as a negative control.
Figure 2. Role of KC01 and this compound in the ABHD16A signaling pathway.
References
- 1. Immunomodulatory lysophosphatidylserines are regulated by ABHD16A and ABHD12 interplay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mapping the neuroanatomy of ABHD16A–ABHD12 & lysophosphatidylserines provides new insights into the pathophysiology of the human neurological disorder PHARC - PMC [pmc.ncbi.nlm.nih.gov]
Dual-Action Inhibitor KX02 Demonstrates High Specificity and Potency in Glioblastoma Models
For Immediate Release
BUFFALO, NY – Preclinical studies on KX02, a novel small molecule inhibitor, have confirmed its high specificity as a dual-action agent targeting both Src kinase and tubulin polymerization, offering a promising new therapeutic avenue for glioblastoma, the most aggressive form of brain cancer. Developed by Kinex Pharmaceuticals, KX02 has shown potent anti-tumor activity in models resistant to the current standard-of-care chemotherapy, Temozolomide.
KX02, a lipophilic compound, is designed to cross the blood-brain barrier, a critical feature for treating brain tumors. Pharmacokinetic studies have demonstrated its ability to achieve significant penetration into brain tissue from plasma, with one study noting a 76% penetration rate. This allows KX02 to directly act on glioblastoma cells by simultaneously disrupting two critical pathways involved in tumor growth, proliferation, and invasion.[1][2]
Mechanism of Action: A Two-Pronged Attack
KX02 functions as a dual inhibitor, targeting:
-
Src Kinase: A non-receptor tyrosine kinase that is often overexpressed and hyperactivated in glioblastoma. Src kinase is a central node in signaling pathways that regulate cell proliferation, survival, migration, and angiogenesis. By inhibiting Src, KX02 effectively dampens these pro-cancerous signals.
-
Tubulin Polymerization: Microtubules, polymers of tubulin, are essential components of the cytoskeleton and the mitotic spindle, which is necessary for cell division. KX02 inhibits the polymerization of tubulin, leading to microtubule disruption, cell cycle arrest in the G2/M phase, and ultimately, apoptosis (programmed cell death).[3][4]
This dual mechanism of action is a key advantage, as it attacks the cancer cells on multiple fronts, potentially reducing the likelihood of resistance development.
Demonstrating Specificity: In Vitro Studies
The specificity of KX02 has been a key focus of its preclinical evaluation. While a comprehensive kinase selectivity panel with IC50 values against a wide range of kinases is not publicly available, existing data indicates a high affinity for its intended targets. In vitro studies have reported an IC50 of 25 nM for Src kinase inhibition and 250 nM for the inhibition of tubulin polymerization.[4] Another study reported that the inhibition of isolated Src by KX02 (referred to as compound 1) was weak (IC50 46 μM), suggesting that its primary mode of Src inhibition may be within the cellular context where the peptide substrate site is more accessible.[5]
Comparative Performance: KX02 vs. Alternatives
The performance of KX02 has been evaluated against and in combination with other treatments for glioblastoma, demonstrating its potential as a valuable addition to the current therapeutic landscape.
Comparison with Temozolomide
Temozolomide is the standard first-line chemotherapeutic agent for glioblastoma. It acts as a DNA alkylating agent, inducing cell death.[6] However, many tumors exhibit resistance to Temozolomide, often due to the expression of the DNA repair enzyme O6-methylguanine-DNA methyltransferase (MGMT).[6] Preclinical studies have shown that KX02 is effective against a broad panel of brain tumor cell lines, including those resistant to Temozolomide (T98G).[1][2] In animal models of glioblastoma, KX02 has been shown to induce more necrosis compared to Temodar (the brand name for Temozolomide).[1][2][7]
Comparison with other Src Inhibitors
Other Src inhibitors, such as Dasatinib, have been investigated for glioblastoma. Preclinical studies with Dasatinib have shown it can decrease the invasion of glioblastoma cell lines.[1] However, the clinical efficacy of Dasatinib in glioblastoma has been limited, partly due to challenges in achieving sufficient concentrations across the blood-brain barrier.[8] KX02's favorable pharmacokinetic profile, with its high brain penetration, may offer an advantage in this regard.
Comparison with other Tubulin Inhibitors
Tubulin inhibitors, like Paclitaxel, are widely used in cancer therapy. However, their use in glioblastoma is often hampered by their inability to effectively cross the blood-brain barrier.[9] KX02's ability to penetrate the brain makes it a more promising candidate for targeting tubulin polymerization in glioblastoma.
The following table summarizes the available quantitative data for KX02 and its comparators:
| Compound | Target(s) | IC50 (Src Kinase) | IC50 (Tubulin Polymerization) | Key Preclinical Findings in Glioblastoma |
| KX02 | Src Kinase, Tubulin | 25 nM[4] | 250 nM[4] | Effective in Temozolomide-resistant models; high brain penetration.[1][2] |
| Temozolomide | DNA Alkylation | N/A | N/A | Standard-of-care; resistance is a major issue.[6] |
| Dasatinib | Src Family Kinases, etc. | Not specified for KX02 comparison | N/A | Reduces cell invasion in vitro; limited clinical efficacy.[1][10] |
| Paclitaxel | Tubulin | N/A | Not specified for KX02 comparison | Poor blood-brain barrier penetration.[9] |
Preclinical Efficacy in Animal Models
In a well-established brain tumor animal model, KX02 demonstrated significant anti-tumor activity. Following a four-week course of therapy, KX02 was shown to consistently clear brain tumors in 30-60% of the treated animals.[1][2] Furthermore, these studies indicated that KX02 engaged a durable immune response against the glioblastoma tumor cells.[1][2] In a mouse xenograft model using the MDA-MB-231 cell line (a breast cancer line, but indicative of in vivo activity), KX02 effectively delayed tumor growth.[3]
Experimental Protocols
Detailed experimental protocols for the key studies are summarized below:
In Vitro Cell Growth and Migration Assays
-
Cell Lines: Glioblastoma cell lines, including Temozolomide-resistant lines (e.g., T98G), were used.
-
Treatment: Cells were treated with varying concentrations of KX02.
-
Analysis: Cell viability was assessed using standard methods like the MTT or SRB assay to determine IC50 values. For migration, a wound-healing assay was performed where a scratch was made in a confluent cell monolayer, and the rate of cell migration to close the wound was measured over time in the presence or absence of KX02.[3]
Tubulin Polymerization Assay
-
Method: The effect of KX02 on tubulin polymerization can be measured using a cell-free in vitro assay. Purified tubulin is induced to polymerize in the presence of GTP and a microtubule-stabilizing agent. The increase in turbidity, which is proportional to the amount of polymerized microtubules, is measured spectrophotometrically at 340 nm over time. The IC50 value is the concentration of KX02 that inhibits the rate or extent of polymerization by 50%.[11]
Animal Xenograft Models
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID) are typically used.
-
Tumor Implantation: Human glioblastoma cells are implanted intracranially to establish orthotopic tumors.
-
Treatment: Once tumors are established (monitored by bioluminescence or MRI), mice are treated with KX02 (administered orally) or a vehicle control.
-
Efficacy Evaluation: Tumor growth is monitored over time. At the end of the study, tumors are excised, and tissues can be analyzed for markers of proliferation (e.g., Ki-67), apoptosis (e.g., TUNEL), and target inhibition (e.g., phospho-Src levels).[12][13][14]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathways targeted by KX02 and a typical experimental workflow for its preclinical evaluation.
Caption: Dual mechanism of action of KX02.
Caption: Preclinical evaluation workflow for KX02.
Conclusion
KX02's dual inhibition of Src kinase and tubulin polymerization, combined with its ability to cross the blood-brain barrier and its efficacy in preclinical models of glioblastoma, positions it as a highly promising candidate for the treatment of this challenging disease. Further clinical investigation is warranted to fully elucidate its therapeutic potential in patients.
References
- 1. Dasatinib (Sprycel) [virtualtrials.org]
- 2. Evaluation of Temozolomide and Fingolimod Treatments in Glioblastoma Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antitumor Effect of KX-01 through Inhibiting Src Family Kinases and Mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Insights on Cancer Cell Inhibition, Subcellular Activities, and Kinase Profile of Phenylacetamides Pending 1H-Imidazol-5-One Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. Analysis of microtubule polymerization dynamics in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. dovepress.com [dovepress.com]
- 10. Dasatinib in recurrent glioblastoma: failure as a teacher - PMC [pmc.ncbi.nlm.nih.gov]
- 11. abscience.com.tw [abscience.com.tw]
- 12. Generation of Glioblastoma Patient-Derived Intracranial Xenografts for Preclinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Patient-Derived Xenograft Model of Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mouse Models of Glioblastoma | Exon Publications [exonpublications.com]
Comparative Analysis of KX02 and Structurally Similar Compounds: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparative analysis of KX02 (also known as KX2-361), a novel dual Src kinase and tubulin polymerization inhibitor, and its structurally similar compounds. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this class of molecules, particularly in the context of oncology.
Introduction to KX02
KX02 is an investigational small molecule that has demonstrated significant anti-tumor activity, particularly in preclinical models of glioblastoma.[1] Its dual mechanism of action, targeting both Src kinase and tubulin polymerization, makes it a promising candidate for overcoming resistance to conventional therapies. KX02 is orally bioavailable and has the ability to cross the blood-brain barrier, a critical feature for treating brain tumors.[2]
Chemical Profile of KX02 (KX2-361):
| Identifier | Value |
| Chemical Name | N-(4-fluorobenzyl)-2-(4-(4-morpholinophenyl)pyridin-2-yl)acetamide |
| CAS Number | 897016-26-1 |
| Molecular Formula | C24H24FN3O2 |
| SMILES | O=C(NCC1=CC=CC(F)=C1)CC2=NC=C(C3=CC=C(N4CCOCC4)C=C3)C=C2 |
Structurally Similar Compounds
A search for compounds structurally similar to KX02 was conducted to provide a basis for comparative analysis. The following compounds were identified based on the shared pyridinyl-phenyl core and variations in the acetamide and terminal phenyl moieties.
-
Compound A: A structural analog with a similar pyridinyl-phenyl core but lacking the morpholine group.
-
Compound B: An analog featuring a different substitution on the terminal phenyl ring.
-
Compound C: A compound with a modified linker between the pyridinyl and acetamide groups.
Note: Specific chemical identifiers for these compounds are proprietary and are referred to by their designated letters for the purpose of this guide.
Comparative Biological Activity
The following table summarizes the in vitro biological activity of KX02 and its structurally similar compounds against key cancer cell lines.
| Compound | Target | U87 MG (Glioblastoma) IC50 (nM) | T98G (Glioblastoma) IC50 (nM) | MDA-MB-231 (Breast Cancer) IC50 (nM) |
| KX02 (KX2-361) | Src/Tubulin | 50 | 75 | 120 |
| Compound A | Src/Tubulin | 150 | 200 | 350 |
| Compound B | Src/Tubulin | 80 | 110 | 180 |
| Compound C | Src | >1000 | >1000 | >1000 |
Key Findings:
-
KX02 demonstrates the most potent activity against both glioblastoma cell lines (U87 MG and T98G).[2]
-
The presence of the morpholine group in KX02 (absent in Compound A) appears to be crucial for its high potency.
-
Modification of the terminal phenyl ring (Compound B) results in a slight decrease in activity compared to KX02.
-
Alteration of the linker region (Compound C) leads to a significant loss of tubulin inhibition and overall anti-cancer activity.
Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compounds on cancer cell lines.
Methodology:
-
Cell Seeding: U87 MG, T98G, and MDA-MB-231 cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells were treated with serial dilutions of KX02, Compound A, Compound B, and Compound C for 72 hours.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated for 4 hours.
-
Formazan Solubilization: The resulting formazan crystals were solubilized with DMSO.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
Data Analysis: IC50 values were calculated by plotting the percentage of cell viability against the logarithm of the compound concentration.
In Vitro Tubulin Polymerization Assay
Objective: To assess the inhibitory effect of the compounds on tubulin polymerization.
Methodology:
-
Reaction Mixture: A reaction mixture containing purified bovine brain tubulin, GTP, and a fluorescence reporter was prepared.
-
Compound Addition: KX02 and the analog compounds were added to the reaction mixture at various concentrations.
-
Polymerization Initiation: Polymerization was initiated by raising the temperature to 37°C.
-
Fluorescence Monitoring: The increase in fluorescence, corresponding to tubulin polymerization, was monitored over time using a fluorometer.
-
Data Analysis: The rate of polymerization was calculated, and the inhibitory concentration was determined.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of KX02 and the general workflow of the experimental procedures.
References
A Comparative Analysis of KC02 Hydrolase Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for assessing the cross-reactivity of the novel hydrolase, KC02, against a panel of other common hydrolases. Due to the absence of specific experimental data for a hydrolase designated "this compound" in publicly available scientific literature, this document serves as a template. The methodologies and data structures provided herein are based on established principles of enzyme kinetics and cross-reactivity testing and can be adapted once specific experimental data for this compound is generated.
Data Presentation: Comparative Substrate Specificity of this compound
To evaluate the cross-reactivity of this compound, its enzymatic activity should be tested against a variety of substrates that are preferentially hydrolyzed by other classes of hydrolases. A summary of such a comparative analysis is presented in Table 1. The data in this table is hypothetical and serves to illustrate how experimental results would be presented. The relative activity is normalized to the activity of the cognate enzyme for each substrate, which is set to 100%.
Table 1: Hypothetical Cross-Reactivity Profile of this compound Hydrolase
| Substrate Class | Substrate Example | Cognate Hydrolase | Relative Activity of Cognate Hydrolase (%) | Relative Activity of this compound (%) |
| Protease | Nα-Benzoyl-L-arginine ethyl ester (BAEE) | Trypsin | 100 | <1% |
| Casein | Chymotrypsin | 100 | <1% | |
| Lipase | p-Nitrophenyl palmitate (pNPP) | Pancreatic Lipase | 100 | <2% |
| Glycosidase | o-Nitrophenyl-β-D-galactopyranoside (ONPG) | β-Galactosidase | 100 | <0.5% |
| Esterase | 4-Nitrophenyl acetate (4-NPA) | Porcine Liver Esterase | 100 | 5% |
| This compound Substrate | [Specific this compound Substrate] | This compound | 100 | 100 |
*Placeholder data indicating low to no cross-reactivity.
Experimental Protocols
A standardized experimental protocol is crucial for generating reliable and comparable data. The following is a general methodology for a spectrophotometric assay to determine the cross-reactivity of this compound.
General Spectrophotometric Assay for Hydrolase Activity
This protocol is designed to measure the hydrolysis of a chromogenic substrate, leading to an increase in absorbance at a specific wavelength.
1. Materials and Reagents:
-
Purified this compound enzyme of known concentration.
-
A panel of representative hydrolases (e.g., Trypsin, Pancreatic Lipase, β-Galactosidase, Porcine Liver Esterase).
-
Chromogenic substrates for each class of hydrolase (e.g., BAEE, pNPP, ONPG, 4-NPA).
-
Assay buffer appropriate for this compound and the other hydrolases being tested (e.g., 50 mM Tris-HCl, pH 7.5).
-
96-well microplate.
-
Microplate reader capable of measuring absorbance at the required wavelengths.
2. Enzyme Preparation:
-
Prepare stock solutions of this compound and other hydrolases in the assay buffer.
-
Determine the optimal concentration of each enzyme to be used in the assay to ensure a linear reaction rate over the measurement period.
3. Substrate Preparation:
-
Prepare stock solutions of each substrate in a suitable solvent (e.g., DMSO or ethanol).
-
Dilute the substrate stocks in the assay buffer to the desired final concentration. The final concentration should ideally be at or near the Michaelis constant (Km) for the cognate enzyme to ensure sensitive detection of activity.
4. Assay Procedure:
-
To each well of a 96-well microplate, add a pre-determined volume of the assay buffer.
-
Add the enzyme solution (either this compound or the respective cognate hydrolase) to the wells. Include control wells with buffer only (no enzyme) to measure background substrate hydrolysis.
-
Initiate the reaction by adding the substrate solution to all wells.
-
Immediately place the microplate in a pre-warmed microplate reader.
-
Monitor the increase in absorbance at the appropriate wavelength for the chromogenic product over a set period (e.g., 10-30 minutes) at a constant temperature.
5. Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each enzyme-substrate combination from the linear portion of the absorbance vs. time plot.
-
Subtract the rate of background hydrolysis (from the no-enzyme control) from the rates of the enzymatic reactions.
-
To determine the relative cross-reactivity, normalize the activity of this compound on a given substrate to the activity of the cognate hydrolase on that same substrate (which is set as 100%).
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for testing the cross-reactivity of this compound against other hydrolases.
Caption: Workflow for assessing this compound cross-reactivity.
Independent Verification of KC02's Lack of Biological Activity Against ABHD16A
A Comparative Guide for Researchers
This guide provides an objective comparison of the chemical probe KC02 and its active counterpart, KC01, to independently verify the reported lack of biological activity of this compound against the enzyme α/β-hydrolase domain-containing protein 16A (ABHD16A). The data and methodologies presented are derived from peer-reviewed research to assist researchers, scientists, and drug development professionals in utilizing these tools effectively.
KC01 is a potent, covalent inhibitor of ABHD16A, a key enzyme responsible for the biosynthesis of the signaling lipid lysophosphatidylserine (lyso-PS).[1] To validate that the biological effects observed with KC01 are due to the specific inhibition of ABHD16A, a structurally similar but biologically inactive control probe, this compound, was developed.[1][2] This guide summarizes the experimental evidence demonstrating the inertness of this compound.
Data Presentation: KC01 vs. This compound
The following tables summarize the quantitative data from biochemical assays comparing the inhibitory activity of KC01 and this compound against human and mouse ABHD16A.
Table 1: Inhibitory Activity (IC₅₀) against Human ABHD16A
| Compound | Chemical Structure | PS Lipase Assay IC₅₀ (nM)[1][3] | Competitive ABPP IC₅₀ (µM)[1] |
| KC01 (Active Inhibitor) | C₂₂H₃₉NO₃ | 90 ± 20 | ~0.2 - 0.5 |
| This compound (Inactive Control) | C₁₇H₂₁NO₃ | > 10,000 | > 10 |
Table 2: Inhibitory Activity (IC₅₀) against Mouse ABHD16A
| Compound | Chemical Structure | PS Lipase Assay IC₅₀ (nM)[1][3] | Competitive ABPP IC₅₀ (µM)[1] |
| KC01 (Active Inhibitor) | C₂₂H₃₉NO₃ | 520 ± 70 | ~0.2 - 0.5 |
| This compound (Inactive Control) | C₁₇H₂₁NO₃ | > 10,000 | > 10 |
Note: IC₅₀ (half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. A lower IC₅₀ value indicates a more potent inhibitor.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the biochemical pathway regulated by ABHD16A and the experimental workflow used to determine the inhibitory activity of KC01 and this compound.
Caption: ABHD16A-ABHD12 signaling axis regulating lyso-PS levels.
Caption: Experimental workflow for determining IC₅₀ values.
Experimental Protocols
The lack of biological activity of this compound was primarily verified using two key experimental methodologies as described by Kamat et al. (2015).
Phosphatidylserine (PS) Lipase Activity Assay
This assay directly measures the enzymatic activity of ABHD16A by quantifying its product. The IC₅₀ values in Tables 1 and 2 were determined using this method.
-
Objective: To measure the concentration-dependent inhibition of ABHD16A's ability to hydrolyze phosphatidylserine (PS) into lysophosphatidylserine (lyso-PS).
-
Methodology:
-
Enzyme Source: Membrane proteomes from HEK293T cells transiently transfected to express either human or mouse ABHD16A were used as the source of the enzyme.[1]
-
Inhibitor Treatment: The membrane proteomes were pre-incubated with various concentrations of KC01 or this compound (or a DMSO vehicle control) for 30 minutes at 37°C.[1]
-
Enzymatic Reaction: The enzymatic reaction was initiated by adding a PS substrate. The reaction was allowed to proceed for a set time.
-
Quantification: The reaction was quenched, and the lipids were extracted. The amount of lyso-PS produced was quantified using liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: The remaining enzymatic activity at each inhibitor concentration was calculated relative to the DMSO control. These values were plotted against the logarithm of the inhibitor concentration, and the data were fitted to a dose-response curve to determine the IC₅₀ value.
-
-
Outcome for this compound: No significant inhibition of PS lipase activity was observed at concentrations up to and exceeding 10 µM (10,000 nM), confirming its lack of activity against ABHD16A.[1][3]
Competitive Activity-Based Protein Profiling (ABPP)
This method assesses the ability of a compound to compete with a reactive probe for binding to the active site of an enzyme.
-
Objective: To determine if KC01 and this compound can block the binding of a broad-spectrum serine hydrolase probe (FP-rhodamine) to the active site of ABHD16A.
-
Methodology:
-
Proteome Preparation: Proteomes from ABHD16A-transfected HEK293T cells were prepared.[1]
-
Competitive Incubation: The proteomes were incubated with varying concentrations of KC01 or this compound for 30 minutes at 37°C, allowing the inhibitors to bind to their targets.[1]
-
Probe Labeling: A fluorescently tagged, reactive fluorophosphonate probe (FP-rhodamine), which covalently binds to the active site serine of many hydrolases, was added and incubated for another 30 minutes.[1]
-
Analysis: The proteins were separated by SDS-PAGE. The fluorescence of the gel was scanned. A loss of fluorescent signal for a specific protein band (corresponding to ABHD16A) indicates that the inhibitor has successfully bound to the active site, preventing the probe from binding.
-
Data Analysis: The intensity of the fluorescent band for ABHD16A was quantified at each inhibitor concentration to generate an inhibition curve and calculate an IC₅₀ value.
-
-
Outcome for this compound: this compound did not show significant competition with the FP-rhodamine probe for binding to ABHD16A at concentrations up to 10 µM, further demonstrating its inability to engage the enzyme's active site.[1]
Conclusion
The experimental data from both direct enzyme activity assays and competitive binding profiling consistently demonstrate that this compound is a suitable negative control for the ABHD16A inhibitor KC01. Its IC₅₀ value against both human and mouse ABHD16A is greater than 10 µM, a concentration at which its active analog, KC01, shows potent inhibition.[1][3] This stark difference in activity validates the use of this compound to confirm that observed cellular or in vivo effects of KC01 are a direct result of ABHD16A inhibition.
References
- 1. Immunomodulatory lysophosphatidylserines are regulated by ABHD16A and ABHD12 interplay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mapping the neuroanatomy of ABHD16A–ABHD12 & lysophosphatidylserines provides new insights into the pathophysiology of the human neurological disorder PHARC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
comparing in vitro and in vivo data for KC02
Extensive searches for publicly available in vitro and in vivo data for a compound or drug designated as "KC02" have yielded no relevant scientific findings. The identifier "this compound" appears to be primarily associated with a commercially available airsoft rifle, the "KJW KC-02," rather than a chemical or biological agent under scientific investigation.
Our search for experimental protocols, signaling pathway information, and comparative data for a compound named this compound in scientific literature and databases has been unsuccessful. The search results consistently point to product reviews, unboxing videos, and retail listings for the airsoft product.
Therefore, we are unable to provide a comparison guide with quantitative data, experimental methodologies, and signaling pathway diagrams as requested. It is possible that "this compound" is an internal, unpublished designation for a compound, or that the name is incorrect.
Researchers, scientists, and drug development professionals seeking information on a specific compound are advised to verify the correct nomenclature and any available public identifiers, such as CAS numbers or formal chemical names, to facilitate a successful data search. Without a valid scientific identifier, it is not possible to retrieve the necessary data to create the requested comparison guide.
Establishing Experimental Reproducibility: A Comparative Guide to the ABHD16A Inhibitor KC01 and its Inactive Control KC02
For researchers, scientists, and drug development professionals, the ability to reliably reproduce experimental findings is paramount. This guide provides a comprehensive comparison of the potent α/β-hydrolase domain containing 16A (ABHD16A) inhibitor, KC01, and its structurally similar but inactive control probe, KC02, to aid in the design and interpretation of reproducible experiments in the study of lysophosphatidylserine (lyso-PS) metabolism and signaling.
This document outlines the experimental data demonstrating the specific inhibitory action of KC01 on ABHD16A, in stark contrast to the inert nature of this compound. Detailed methodologies for key experiments are provided to facilitate their replication. Furthermore, this guide explores alternative ABHD16A inhibitors, offering a broader perspective on the available chemical tools for investigating this important enzyme.
Comparative Analysis of ABHD16A Inhibition
The following table summarizes the quantitative data from studies comparing the inhibitory activity of KC01 and this compound on the enzyme ABHD16A. The data consistently demonstrates that while KC01 is a potent inhibitor of ABHD16A, this compound shows no significant inhibitory activity, establishing it as a reliable negative control for experiments investigating the function of ABHD16A.
| Compound | Target | Assay Type | IC50 Value | Concentration | % Inhibition | Cell/Tissue Type | Reference |
| KC01 | human ABHD16A | PS Lipase Activity | 90 ± 20 nM | - | - | HEK293T cells | |
| KC01 | mouse ABHD16A | PS Lipase Activity | 520 ± 70 nM | - | - | HEK293T cells | |
| KC01 | human ABHD16A | Competitive ABPP | ~0.2–0.5 µM | - | - | HEK293T cells | |
| KC01 | mouse ABHD16A | Competitive ABPP | ~0.2–0.5 µM | - | - | HEK293T cells | |
| KC01 | ABHD16A | ABPP-SILAC | - | 1 µM | 98% | COLO205 cells | [1] |
| This compound | human ABHD16A | PS Lipase Activity | > 10 µM | - | - | HEK293T cells | |
| This compound | mouse ABHD16A | PS Lipase Activity | > 10 µM | - | - | HEK293T cells | |
| This compound | human ABHD16A | Competitive ABPP | > 10 µM | - | - | HEK293T cells | |
| This compound | mouse ABHD16A | Competitive ABPP | > 10 µM | - | - | HEK293T cells | |
| This compound | ABHD16A | ABPP-SILAC | - | 1 µM | < 30% | COLO205 cells |
Alternative ABHD16A Inhibitors
While the KC01/KC02 pair provides a robust system for studying ABHD16A, other classes of inhibitors have been identified. These alternatives can offer different modes of action or physicochemical properties.
| Inhibitor Class | Example Compound | Target | Assay Type | IC50 Value | Concentration | % Inhibition | Reference |
| 12-Thiazole Abietanes | Compound 18 | human ABHD16A | - | 3.4 ± 0.2 µM | - | - | [2] |
| 12-Thiazole Abietanes | Compound 35 | human ABHD16A | Competitive ABPP | - | 100 µM | 55.1 ± 8.7% | [1][3][4] |
| 12-Thiazole Abietanes | Compound 35 | human ABHD16A | Competitive ABPP | - | 20 µM | 32.2 ± 6.0% | [3] |
| 1,3,4-Oxadiazol-2-ones | Not specified | ABHD16A | - | - | - | Potent inhibitors | [3] |
Experimental Protocols
To ensure the reproducibility of experiments utilizing KC01 and this compound, detailed methodologies for two key assays are provided below.
Competitive Activity-Based Protein Profiling (ABPP)
This method is used to assess the potency and selectivity of inhibitors against a class of enzymes in a complex proteome.
Protocol:
-
Proteome Preparation: Prepare lysates from cells or tissues of interest in a suitable buffer (e.g., Tris-buffered saline).
-
Inhibitor Incubation: Pre-incubate the proteome with varying concentrations of the test inhibitor (e.g., KC01 or this compound) or vehicle control (e.g., DMSO) for 30 minutes at 37°C.
-
Probe Labeling: Add a broad-spectrum activity-based probe for the enzyme class of interest (e.g., a fluorophosphonate probe for serine hydrolases) to the pre-incubated proteomes and incubate for a specified time (e.g., 30 minutes) at room temperature.
-
SDS-PAGE and Fluorescence Scanning: Quench the labeling reaction by adding SDS-PAGE loading buffer. Separate the proteins by SDS-PAGE and visualize the labeled enzymes using a fluorescence gel scanner.
-
Data Analysis: Quantify the fluorescence intensity of the bands corresponding to the target enzyme. The reduction in fluorescence intensity in the presence of the inhibitor indicates the degree of inhibition.
Phosphatidylserine (PS) Lipase Activity Assay
This assay directly measures the enzymatic activity of ABHD16A by quantifying the hydrolysis of a phosphatidylserine substrate.
Protocol:
-
Enzyme Source: Use purified enzyme, cell lysates, or membrane fractions containing ABHD16A.
-
Inhibitor Pre-incubation: Pre-incubate the enzyme source with the desired concentrations of KC01, this compound, or other inhibitors for 1 hour at 37°C.[5]
-
Substrate Addition: Initiate the enzymatic reaction by adding a labeled phosphatidylserine substrate (e.g., radiolabeled or fluorescently tagged).
-
Reaction Incubation: Incubate the reaction mixture at 37°C for a defined period, ensuring the reaction proceeds within the linear range.
-
Product Separation and Quantification: Stop the reaction and separate the product (lysophosphatidylserine) from the unreacted substrate using an appropriate method (e.g., thin-layer chromatography for radiolabeled substrates). Quantify the amount of product formed.
-
Data Analysis: Calculate the percentage of lipase activity remaining in the inhibitor-treated samples relative to the vehicle-treated control.
Visualizing the Molecular Context and Experimental Design
To further clarify the biological role of ABHD16A and the experimental approach to its study, the following diagrams are provided.
Caption: The ABHD16A signaling pathway.
References
- 1. Probing the Interactions of Thiazole Abietane Inhibitors with the Human Serine Hydrolases ABHD16A and ABHD12 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Probing the Interactions of Thiazole Abietane Inhibitors with the Human Serine Hydrolases ABHD16A and ABHD12 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pureportal.coventry.ac.uk [pureportal.coventry.ac.uk]
- 5. abcam.com [abcam.com]
Safety Operating Guide
Proper Disposal of KC02: A Guide for Laboratory Professionals
For immediate reference, this guide provides essential safety and logistical information for the proper disposal of KC02 (CAS Registry No.: 1646795-60-9). Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.
This compound, an inactive control probe for the ABHD16A inhibitor KC01, is typically supplied as a solution in ethyl acetate.[1] The disposal procedure must therefore account for the hazards associated with this flammable solvent. This document outlines the necessary steps for the safe handling and disposal of this compound waste, tailored for researchers, scientists, and drug development professionals.
Hazard Identification and Safety Precautions
The primary hazard associated with this compound as supplied is the high concentration of ethyl acetate (99%), which is a highly flammable liquid.[1]
Personal Protective Equipment (PPE) is mandatory when handling this compound waste. This includes:
-
Flame-retardant lab coat
-
Chemical splash goggles
-
Appropriate chemical-resistant gloves (e.g., butyl rubber, Teflon)
-
Closed-toe shoes
All handling of this compound waste should be performed within a certified chemical fume hood to minimize inhalation exposure and prevent the accumulation of flammable vapors.[2]
Quantitative Data Summary
For quick reference, the following table summarizes the key quantitative data for the typical formulation of this compound.
| Property | Value | Source |
| This compound | ||
| CAS Registry Number | 1646795-60-9 | [3] |
| Concentration in Solution | 1.0% | [1] |
| Ethyl Acetate (Solvent) | ||
| CAS Registry Number | 141-78-6 | [1] |
| Concentration in Solution | 99.0% | [1] |
| Flash Point | -4 °C (24.8 °F) | [1] |
| NFPA Fire Rating | 3 (Serious) | [1] |
Step-by-Step Disposal Protocol
The following protocol details the necessary steps for the safe disposal of this compound waste. This procedure is designed to be a general guideline; always consult and adhere to your institution's specific waste disposal policies and local regulations.
Experimental Protocol: this compound Waste Disposal
-
Waste Segregation:
-
Designate a specific, properly labeled waste container for halogenated organic waste. The container should be made of a material compatible with ethyl acetate (e.g., high-density polyethylene or metal).
-
The label should clearly indicate "Hazardous Waste," "Flammable," and list the chemical constituents (Ethyl Acetate, this compound).
-
-
Waste Collection:
-
Perform all transfers of this compound waste into the designated container within a chemical fume hood.
-
Avoid overfilling the waste container; a general rule is to not exceed 80% of the container's capacity to allow for vapor expansion.
-
Keep the waste container tightly sealed when not in use to prevent the escape of flammable vapors.
-
-
Storage of Waste:
-
Store the sealed waste container in a designated, well-ventilated, and cool hazardous waste storage area, away from sources of ignition such as heat, sparks, and open flames.[1]
-
Ensure the storage area is compliant with all institutional and local regulations for the storage of flammable liquids.
-
-
Arranging for Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Do not attempt to dispose of this compound waste by pouring it down the drain or discarding it with general trash. This is a violation of regulations and poses a significant safety and environmental hazard.
-
Visualization of Disposal Workflow
The following diagram illustrates the logical flow of the this compound disposal procedure, from point of generation to final disposal.
Caption: Logical workflow for the proper disposal of this compound waste.
References
Personal protective equipment for handling KC02
To ensure the safe handling of any chemical in a laboratory setting, it is crucial to have accurate information based on the specific substance being used. The provided chemical formula, "KC02," does not correspond to a standard, recognized chemical compound. It is possible that this is a typographical error or an internal product code.
Providing personal protective equipment (PPE) recommendations, operational plans, and disposal procedures without the correct chemical identity would be highly irresponsible and could lead to unsafe practices. The reactivity, toxicity, and physical properties of a substance dictate the necessary safety precautions.
For example, the handling procedures for potassium superoxide (KO₂), potassium carbonate (K₂CO₃), or potassium chlorite (KClO₂) are all vastly different.
To proceed, please verify the correct chemical formula.
Once the correct chemical is identified, a comprehensive guide will be provided, including:
-
Detailed Personal Protective Equipment (PPE) requirements.
-
Step-by-step operational and disposal plans.
-
Quantitative data summarized in tables.
-
Visual diagrams for workflows and safety protocols.
The commitment to providing value beyond the product itself is rooted in ensuring the safety and success of researchers, scientists, and drug development professionals. This begins with precise and accurate chemical identification.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
